An In-Depth Technical Guide to Methyl 2-methoxy-4-methylbenzoate
This guide provides a comprehensive technical overview of Methyl 2-methoxy-4-methylbenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synt...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 2-methoxy-4-methylbenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships in its synthesis and its strategic importance as a molecular building block.
Core Identification and Physicochemical Properties
Methyl 2-methoxy-4-methylbenzoate is an aromatic ester whose utility in multi-step synthesis is defined by the specific arrangement of its functional groups. The methoxy and methyl groups on the benzene ring, along with the methyl ester, provide distinct points for further chemical modification.
Its fundamental identification is established by its Chemical Abstracts Service (CAS) Registry Number: 81245-24-1 .[1][2]
Table 1: Physicochemical and Structural Data
The following table summarizes the key quantitative properties of Methyl 2-methoxy-4-methylbenzoate, essential for experimental design and process chemistry.
The most direct and common laboratory-scale synthesis of Methyl 2-methoxy-4-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-methoxy-4-methylbenzoic acid (CAS: 704-45-0). This reaction provides a clear example of electrophilic acyl substitution.
Causality in Synthesis: The choice of an acid catalyst (like sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. The reaction is an equilibrium process. To drive it towards the product (the ester), excess methanol is typically used, and water, the byproduct, is removed.
This protocol is a self-validating system where the successful isolation of a high-purity product confirms the efficacy of each step.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4-methylbenzoic acid in an excess of methanol (e.g., 10-20 molar equivalents).
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring solution. The addition should be done carefully as it is exothermic.
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Quenching and Neutralization: After cooling to room temperature, remove the bulk of the excess methanol via rotary evaporation.[1] The residue is then diluted with water and neutralized carefully with a saturated sodium bicarbonate solution to quench the acid catalyst and remove any unreacted carboxylic acid.
Extraction: The aqueous layer is extracted multiple times with a water-immiscible organic solvent, such as diethyl ether (3 x volume of the aqueous layer).[1] Diethyl ether is chosen for its high volatility (easy removal) and good solvency for the ester product.
Drying and Isolation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate to remove residual water.[1] The sodium sulfate is then filtered off, and the solvent is removed under reduced pressure to yield the crude Methyl 2-methoxy-4-methylbenzoate, often as a yellow oil.[1]
Purification (Optional): If required, the product can be further purified by silica gel column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the laboratory synthesis protocol.
Caption: Laboratory synthesis workflow for Methyl 2-methoxy-4-methylbenzoate.
Role in Drug Development and Organic Synthesis
While direct applications of Methyl 2-methoxy-4-methylbenzoate are not extensively documented, its true value lies in its role as a versatile intermediate. Its structure is a scaffold for building more complex molecules, particularly active pharmaceutical ingredients (APIs).[3]
The functional groups allow for a variety of subsequent reactions:
Ester Group: Can be hydrolyzed back to a carboxylic acid or converted to an amide.
Aromatic Ring: Can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The existing methoxy and methyl groups direct the position of these new substituents.
Methyl Group: Can be oxidized to a carboxylic acid or halogenated.
A prime example of its utility is as a precursor to amino-substituted benzoates. For instance, the synthesis of Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8), a known building block for APIs, can be envisioned starting from a related structure.[3][4][5] This amino derivative is noted for its use in synthesizing compounds with anticancer activity.[4] The synthesis pathway typically involves nitration of the benzene ring followed by reduction of the nitro group to an amine.
Conceptual Pathway: From Building Block to API
The journey from a simple intermediate like Methyl 2-methoxy-4-methylbenzoate to a complex, biologically active molecule is a cornerstone of drug development. The diagram below conceptualizes this multi-stage process.
Technical Monograph: Structural Dynamics and Synthetic Utility of Methyl 2-methoxy-4-methylbenzoate
Executive Summary Methyl 2-methoxy-4-methylbenzoate is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical pharmacophores and high-value flavor modulators (umami liga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-methoxy-4-methylbenzoate is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical pharmacophores and high-value flavor modulators (umami ligands). Structurally, it represents a "push-pull" aromatic system where the electron-withdrawing ester functionality is electronically counterbalanced by the electron-donating methoxy and methyl groups. This monograph details the molecular architecture, optimized synthetic protocols, and spectroscopic characteristics of this compound, providing a roadmap for its utilization in medicinal chemistry and process development.[1]
The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.[1] The interplay between these substituents dictates the molecule's reactivity profile:
Position 1 (Methoxycarbonyl): A moderate electron-withdrawing group (EWG) that deactivates the ring but directs nucleophilic attack to the carbonyl carbon.[1]
Position 2 (Methoxy): A strong electron-donating group (EDG) via resonance (+M).[1] Its ortho positioning relative to the ester creates a specific steric environment that can retard hydrolysis rates compared to non-substituted benzoates (the "ortho effect"), while simultaneously shielding the carbonyl from bulky nucleophiles.[1]
Position 4 (Methyl): A weak EDG via hyperconjugation, activating the ring slightly and serving as a prime site for radical halogenation (Wohl-Ziegler reaction).[1]
Key Physicochemical Data[1]
Property
Value
Notes
Molecular Formula
C₁₀H₁₂O₃
Molecular Weight
180.20 g/mol
Physical State
Liquid / Low-melting solid
Melting Point: ~29°C
Boiling Point
263–265°C
High boiling point requires vacuum distillation for purification.
While Fischer esterification of 2-methoxy-4-methylbenzoic acid is possible, the most robust industrial route involves the "one-pot" bis-alkylation of 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). This method circumvents the need for pre-isolating the methoxy-acid intermediate.[2]
Protocol: Bis-Alkylation via Dimethyl Sulfate
Rationale: Using dimethyl sulfate (DMS) with potassium carbonate in acetone allows for the simultaneous methylation of the phenol and the carboxylic acid.[1] The heterogeneous condition (solid K₂CO₃) moderates the basicity, preventing side reactions like aldol condensations of the solvent.[1]
Experimental Workflow
Reagent Setup: To a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 2-hydroxy-4-methylbenzoic acid (1.0 eq) and Acetone (10-12 volumes) .
Base Addition: Add finely ground, anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) . The excess base ensures complete deprotonation of both acidic sites.[1]
Alkylation: Add Dimethyl Sulfate (DMS, 2.5 eq) dropwise over 30 minutes. Safety Note: DMS is a potent alkylating agent and highly toxic.[1] Use proper containment.
Reaction: Heat the slurry to reflux (approx. 56°C) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][3]
Dissolve residue in Ethyl Acetate and wash with dilute NH₄OH (to remove unreacted acid/phenol) followed by brine.[1]
Purification: Dry over Na₂SO₄ and concentrate. The crude yellow oil can be distilled under high vacuum or crystallized from cold hexanes if the purity is >95%.[1]
Reaction Mechanism Visualization[1]
Figure 1: Bis-alkylation mechanism transforming the salicylate scaffold into the target ether-ester.
Spectroscopic Characterization
Verification of the structure relies on distinguishing the three unique methyl environments.[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.75
Doublet (d)
1H
Ar-H (C6)
Ortho to ester; deshielded by carbonyl anisotropy.
6.78
Doublet (d)
1H
Ar-H (C5)
Ortho to methyl; shielded by electron-rich ring.
6.75
Singlet (s)
1H
Ar-H (C3)
Isolated proton between OMe and Me.
3.89
Singlet (s)
3H
COOCH₃
Ester methyl (typically most deshielded methyl).[1]
Base Peak: m/z 149 (Loss of -OCH₃ from ester, characteristic of methyl benzoates).[1]
Fragment: m/z 121 (Loss of -COOCH₃).
Reactivity Profile & Applications
Methyl 2-methoxy-4-methylbenzoate is rarely the end-product; it is a gateway molecule. Its primary utility lies in the selective functionalization of the benzylic carbon (C4-Methyl).
The Benzylic Bromination Gateway
The most common downstream reaction is the Wohl-Ziegler bromination to generate Methyl 4-(bromomethyl)-2-methoxybenzoate . This bromide is a versatile electrophile used to attach the benzoate pharmacophore to larger amine or thiol scaffolds (e.g., in the synthesis of antifolates or GPCR ligands).[1]
Protocol Insight:
Use N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene. The reaction requires radical initiation (reflux or light).[1] The 2-methoxy group is robust under these radical conditions, but care must be taken to avoid ring bromination, which is minimized by keeping the reaction anhydrous and using non-polar solvents.[1]
Functionalization Pathway Diagram[1]
Figure 2: Divergent synthetic utility of the core scaffold.
References
Santa Cruz Biotechnology. Methyl 2-methoxy-4-methylbenzoate Product Data Sheet. CAS 81245-24-1.[4][5][6][7][8] Available at: [1]
ChemicalBook. Methyl 2-methoxy-4-methylbenzoate Properties and Synthesis Protocols. Available at: [1]
Tachdjian, C. et al. (2006).[1] Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. Patent WO/2006/113248.[1] (Describes the synthesis of the title compound as "Example 30" precursor).
Drauz, K. et al. (1995).[1] Process for the preparation of aromatic methyl methoxycarboxylates. U.S. Patent 5,424,479.[1] (Describes the dimethyl sulfate methylation process).
BLD Pharm. Structure and Safety Data for CAS 81245-24-1. Available at:
Technical Whitepaper: Strategic Synthesis of Methyl 2-methoxy-4-methylbenzoate Executive Summary Methyl 2-methoxy-4-methylbenzoate (Target Molecule) is a critical intermediate in the synthesis of pharmaceutical actives (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Strategic Synthesis of Methyl 2-methoxy-4-methylbenzoate
Executive Summary
Methyl 2-methoxy-4-methylbenzoate (Target Molecule) is a critical intermediate in the synthesis of pharmaceutical actives (including PPAR agonists) and high-value fragrance compounds. Its structural core—a tetra-substituted benzene ring—presents specific regiochemical challenges.
This guide addresses the selection of starting materials and the execution of synthesis with a focus on regiocontrol and process safety . While the direct esterification of 2-methoxy-4-methylbenzoic acid is the theoretical shortest path, the commercial reality often necessitates starting from the phenolic precursor, 4-Methylsalicylic acid , or the raw commodity, m-Cresol .
Key Technical Insight: The critical quality attribute (CQA) for this synthesis is the complete methylation of the phenolic hydroxyl group at the C2 position, as residual phenolic impurities are notoriously difficult to separate from the final ester due to similar boiling points.
Starting Material Ecosystem: Strategic Selection
The choice of starting material is dictated by the scale of operation and the required purity profile. We evaluate the two primary upstream entry points.
Table 1: Comparative Analysis of Starting Materials
Starting Material
CAS No.
Purity Grade
Cost Profile
Process Complexity
Primary Risk
4-Methylsalicylic Acid
50-85-1
High (>98%)
High
Low (1 Step)
Supply chain availability; Cost.
m-Cresol
108-39-4
Ind. (>95%)
Low
High (2 Steps)
Regioselectivity during carboxylation (Isomer formation).
2-Methoxy-4-methylbenzoic acid
704-45-0
High (>97%)
Very High
Minimal (Esterification only)
Prohibitive cost for scale-up.
Expert Recommendation:
For research and pilot-scale drug development, 4-Methylsalicylic Acid (2-Hydroxy-4-methylbenzoic acid) is the superior starting material. It locks in the correct substitution pattern (C1-Carboxyl, C2-Hydroxyl, C4-Methyl), eliminating the risk of isomer contamination inherent in the m-Cresol route.
The Primary Route: Methylation of 4-Methylsalicylic Acid
This protocol utilizes a "One-Pot, Two-Site" methylation strategy. By exploiting the acidity difference between the carboxylic acid (
) and the phenol (), we can drive simultaneous O-methylation and esterification.
Reaction Mechanism & Pathway[1][2][3]
The reaction proceeds via an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
mechanism.[1][2] The base deprotonates the phenol and the carboxylic acid, creating a dianion that attacks the methylating agent (Dimethyl Sulfate or Methyl Iodide).
Figure 1: One-pot conversion of 4-Methylsalicylic acid to the target ester via dianion formation.
Experimental Protocol (Self-Validating System)
Scale: 100 mmol basis.
Reagents:
4-Methylsalicylic acid: 15.2 g (100 mmol)
Dimethyl Sulfate (DMS): 28.4 g (225 mmol) [Note: 2.25 eq to ensure full conversion]
Potassium Carbonate (
): 34.5 g (250 mmol) [Anhydrous, granular]
Solvent: Acetone (150 mL)
Step-by-Step Methodology:
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Inert the system with Nitrogen (
).
Deprotonation: Charge the flask with Acetone, 4-Methylsalicylic acid, and
. Stir vigorously at room temperature for 30 minutes. Observation: The mixture will become a thick slurry as the potassium salt forms.
Reagent Addition (Critical Step): Heat the mixture to a gentle reflux (
). Add Dimethyl Sulfate dropwise over 45 minutes.
Expert Note: DMS addition is exothermic. Maintain reflux but avoid runaway boiling.
Reaction Monitoring: Reflux for 4–6 hours.
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear. The intermediate (mono-methylated acid) may appear transiently.
Quenching: Cool to room temperature. Add 20 mL of 10% Ammonium Hydroxide (
) or Triethylamine solution and stir for 30 minutes.
Safety: This destroys unreacted DMS, converting it to the non-toxic methyl sulfate salt.
Workup: Filter off the inorganic salts (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
). Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over .[1][2]
Purification: The crude oil is typically >95% pure. For analytical grade, recrystallize from cold Methanol or distill under high vacuum.
The Upstream Route: From m-Cresol (Industrial Context)
For large-scale manufacturing where cost is paramount, the synthesis begins with m-Cresol. This route introduces the Kolbe-Schmitt Reaction .
The Regioselectivity Challenge
Carboxylating m-Cresol (3-methylphenol) can yield two isomers:
4-Methylsalicylic acid (Target precursor: COOH at C1, OH at C2, Me at C4).
6-Methylsalicylic acid (Impurity: COOH at C1, OH at C2, Me at C6).
Industrial optimization utilizes Potassium phenoxide salts and high temperatures (
) to thermodynamically favor the para-carboxylation relative to the methyl group, leading to the desired 4-methyl isomer [1].
Figure 2: Industrial pathway from m-Cresol showing the critical separation of isomers.
Analytical Specifications
To validate the identity of the synthesized "Methyl 2-methoxy-4-methylbenzoate", compare against the following standard data.
"Methyl 2-methoxy-4-methylbenzoate" physical and chemical properties
An In-Depth Technical Guide to Methyl 2-methoxy-4-methylbenzoate This document provides a comprehensive technical overview of Methyl 2-methoxy-4-methylbenzoate, a substituted aromatic ester of significant interest in syn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Methyl 2-methoxy-4-methylbenzoate
This document provides a comprehensive technical overview of Methyl 2-methoxy-4-methylbenzoate, a substituted aromatic ester of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer field-proven insights into the compound's properties, synthesis, reactivity, and potential applications, ensuring a deep and practical understanding of its chemical utility.
Section 1: Core Compound Identification and Physicochemical Properties
Methyl 2-methoxy-4-methylbenzoate (CAS No. 81245-24-1) is a multifunctional aromatic compound. Its structure, featuring an ester, a methoxy ether, and a methyl group on a benzene ring, provides a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis. The strategic placement of these groups dictates its reactivity and physical characteristics.
Below is a visualization of the compound's two-dimensional structure.
Caption: 2D Structure of Methyl 2-methoxy-4-methylbenzoate.
The core physical and chemical properties are summarized in the table below for quick reference. These values are critical for designing reaction conditions, purification strategies, and for ensuring safe handling and storage.
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Based on its structure, the following spectral characteristics are expected for Methyl 2-methoxy-4-methylbenzoate:
Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.8 ppm), corresponding to the protons on the trisubstituted ring. Their splitting pattern will be indicative of their relative positions.
Methoxy Protons: A sharp singlet at ~3.8-3.9 ppm, integrating to 3H, from the -OCH₃ group.
Ester Methyl Protons: A sharp singlet, also typically around ~3.8-3.9 ppm, integrating to 3H, from the -COOCH₃ group.
Ring Methyl Protons: A singlet around ~2.3-2.5 ppm, integrating to 3H, from the benzylic -CH₃ group.
¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:
Carbonyl Carbon: A signal in the downfield region (~165-170 ppm) for the ester C=O.
Aromatic Carbons: Six signals in the ~110-160 ppm range, with carbons attached to oxygen appearing more downfield.
Methoxy & Ester Carbons: Two signals in the ~50-55 ppm range.
Ring Methyl Carbon: A signal in the aliphatic region (~20-22 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
A strong, sharp absorption band around 1720-1730 cm⁻¹ is the most prominent feature, characteristic of the C=O stretch of the aromatic ester.
Absorptions in the 2850-3000 cm⁻¹ range correspond to C-H stretching of the methyl and aromatic groups.
Bands in the 1000-1300 cm⁻¹ region are indicative of C-O stretching from the ester and ether linkages.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180, confirming the molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) or the ester methyl group (-CH₃, M-15).
Section 3: Chemical Synthesis and Reactivity Profile
Synthetic Approach: Fischer Esterification
A robust and scalable method for preparing Methyl 2-methoxy-4-methylbenzoate is the Fischer esterification of its parent carboxylic acid, 2-methoxy-4-methylbenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process.
The workflow for this synthesis is outlined below.
Caption: Fischer Esterification Workflow for Synthesis.
Detailed Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxy-4-methylbenzoic acid (1.0 eq).
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both a reactant and the solvent. This high concentration is a key experimental choice to push the reaction equilibrium towards the product, maximizing yield.
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the stirring mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). The organic layers are combined.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The resulting oil can be purified by vacuum distillation to afford the pure Methyl 2-methoxy-4-methylbenzoate.[1]
Reactivity Insights
The molecule's reactivity is governed by its three key functional groups.
Caption: Key Reactive Sites and Potential Derivatives.
The Ester Group: This is a primary site for nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, or converted to amides via aminolysis.
The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the methoxy (-OCH₃) and methyl (-CH₃) groups, which are ortho-, para-directing. The methoxy group is a stronger activator. This makes positions 3, 5, and 6 susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions.
The Benzylic Methyl Group: The protons on the methyl group attached to the ring are benzylic and thus acidic enough to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1] The resulting benzylic anion is a potent nucleophile that can react with various electrophiles, allowing for elaboration and functionalization at this position.
Section 4: Relevance in Drug Development and Advanced Synthesis
While not a drug itself, Methyl 2-methoxy-4-methylbenzoate serves as a valuable scaffold and intermediate. Its structural motifs are found in numerous biologically active molecules.
Scaffold for Lead Optimization: In drug discovery, this compound can be used as a starting point. Each of its functional groups can be independently modified, allowing for the rapid generation of an analog library to explore structure-activity relationships (SAR). For example, converting the ester to a series of amides can probe hydrogen bonding interactions with a biological target.
Intermediate for Complex Syntheses: Aromatic compounds with this substitution pattern are precursors to natural products and complex pharmaceuticals. For instance, related structures like 2-methyl-4-methoxybenzoic acid are used in synthesizing anti-inflammatory and analgesic agents.[2] The reactivity profile allows for its incorporation into larger, more complex molecular architectures.
Fragment-Based Drug Design (FBDD): As a small, functionalized aromatic molecule, it represents an ideal "fragment" that could be identified in a screening campaign to bind weakly to a protein target. The subsequent chemical elaboration, guided by its versatile reactivity, is a core principle of FBDD for developing potent inhibitors.
Section 5: Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this exact CAS number must be consulted, general precautions based on analogous compounds like methyl 2-methoxybenzoate are as follows:
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes and prevent inhalation of any vapors.[3]
Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which could induce vigorous reactions or hydrolysis.[3]
Storage: Store in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.[1]
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
This guide provides a foundational yet in-depth understanding of Methyl 2-methoxy-4-methylbenzoate, grounded in its fundamental properties and synthetic utility. Its versatility makes it a compound of continuing interest for chemists dedicated to creating novel molecules for research and development.
References
PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
The Methyl 2-methoxy-4-methylbenzoate Scaffold: A Technical Guide to Biological Applications and Synthetic Utility
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of Methyl 2-methoxy-4-methylbenzoate and its functional derivatives. Executive Summary: The "Hidden" Privile...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of Methyl 2-methoxy-4-methylbenzoate and its functional derivatives.
Executive Summary: The "Hidden" Privileged Structure
Methyl 2-methoxy-4-methylbenzoate (CAS: 81245-24-1 ) is often overlooked as a simple reagent, yet it serves as a critical pharmacophore scaffold in modern drug discovery. Unlike simple solvents or protecting groups, this specific substitution pattern—a para-methyl group combined with an ortho-methoxy ester—imparts unique steric and electronic properties that are exploited in three high-value therapeutic areas:
Oncology: As a precursor for PRMT5 inhibitors (epigenetic regulation) and Kinesin-5 (Eg5) inhibitors (mitotic arrest).
Inflammation: A key building block for ASK1 (Apoptosis Signal-regulating Kinase 1) inhibitors , offering a pathway to treat renal and pulmonary fibrosis.
Sensory Pharmacology: A potent Umami receptor agonist , functioning as a non-sodium flavor enhancer via G-protein signaling modulation.
This guide moves beyond basic properties to explore the causality of its biological activity and provides self-validating protocols for its application in synthesis and bioassay.
Chemical Architecture & Synthetic Causality
The biological utility of this scaffold stems from its regiochemistry . The ortho-methoxy group provides a "molecular handle" for hydrogen bonding within enzyme active sites (e.g., Kinases), while the para-methyl group offers a hydrophobic anchor that can be further functionalized (e.g., bromination) to access deep hydrophobic pockets in target proteins.
Divergent Synthesis Map
The following diagram illustrates how Methyl 2-methoxy-4-methylbenzoate serves as a divergent node for accessing distinct therapeutic classes.
Caption: Divergent synthesis workflow showing the transformation of the core scaffold into three major therapeutic classes: ASK1 inhibitors, Kinesin-5 inhibitors, and PRMT5 inhibitors.
Biological Activity Profiles
Oncology: Epigenetic & Mitotic Inhibition
Derivatives of Methyl 2-methoxy-4-methylbenzoate have shown nanomolar potency in two distinct cancer pathways.
PRMT5 Inhibition: The scaffold is used to synthesize aminoindane-derived inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 overexpression drives glioblastoma and lung cancer. The 2-methoxy motif is crucial for orienting the molecule within the PRMT5 substrate-binding pocket, displacing the natural arginine substrate.
Kinesin-5 (Eg5) Inhibition: Through the Biginelli reaction , the scaffold is converted into dihydropyrimidine thiones (Monastrol analogs). These derivatives arrest cells in mitosis by inhibiting the Eg5 motor protein.
Mechanism:[1][2] The derivative binds to an allosteric site on Eg5 (Loop L5), locking the motor domain in an ADP-bound state and preventing spindle bipolarity.
Inflammation: ASK1 Inhibition
Apoptosis Signal-regulating Kinase 1 (ASK1) is a redox-sensitive kinase activated by oxidative stress.[3] Inhibitors derived from the 5-bromo-2-methoxy-4-methylbenzoate intermediate prevent downstream p38/JNK signaling, which drives fibrosis in the liver (NASH) and kidneys.
Comparative Potency of Derivatives (Representative Data):
Derivative Class
Target
Primary Indication
Key Potency Metric (IC50/EC50)
Mechanism of Action
Aminoindane Amides
PRMT5
Glioblastoma / Solid Tumors
< 50 nM (Enzymatic IC50)
Competitive inhibition of Arginine methylation site
Dihydropyrimidines
Kinesin-5 (Eg5)
Breast Cancer / Leukemia
200 - 500 nM (Cellular IC50)
Allosteric inhibition of microtubule motor (Mitotic Arrest)
Suppression of cytokine release via NF-κB modulation
Detailed Experimental Protocols
These protocols are designed to be self-validating . The success of each step is confirmed by a specific analytical checkpoint (TLC or LC-MS) before proceeding.
Protocol A: Synthesis of the Core Scaffold (Methylation)
Objective: To generate high-purity Methyl 2-methoxy-4-methylbenzoate from 4-methylsalicylic acid.
Dissolve 2-hydroxy-4-methylbenzoic acid in anhydrous acetone under N₂ atmosphere.
Add K₂CO₃ and stir at room temperature for 30 minutes (Color change indicates phenoxide formation).
Add Dimethyl sulfate dropwise over 20 minutes to control exotherm.
Reflux at 60°C for 4-6 hours.
Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 4:1). The starting material (lower Rf, UV active) must be completely consumed. The product will appear as a distinct spot with higher Rf (~0.6-0.7).
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[4]
Yield: Expect >90% yield as a pale yellow oil or low-melting solid.
Protocol B: Regioselective Bromination (Gateway to ASK1 Inhibitors)
Objective: To install a bromine atom at the C5 position, enabling Suzuki/Cyanation coupling.
Displacement of the tracer by the drug decreases the FRET signal.
Validation: The reference compound (e.g., Staurosporine) must show an IC50 within 3-fold of historical data.
Mechanism of Action: The ASK1 Signaling Pathway
The following diagram details how derivatives of this scaffold intervene in the oxidative stress pathway to prevent cellular apoptosis and fibrosis.
Caption: Mechanism of Action for ASK1 inhibitors derived from the scaffold. The inhibitor blocks the ATP-binding site of activated ASK1, preventing downstream p38/JNK signaling and fibrosis.
References
Biosynth. (2023). Methyl 4-amino-2-methoxybenzoate: Anticancer Activity and Mechanism. Retrieved from
BenchChem. (2023). Physicochemical Properties and Synthesis of Methyl 2-methoxy-4-methylbenzoate. Retrieved from
Koeduka, T., et al. (2016). Benzenoid biosynthesis in the flowers of Eriobotrya japonica: functional characterization of p-methoxybenzoic acid carboxyl methyltransferase. Planta. Retrieved from
Alves, V. M., et al. (2014).[3] Virtual Screening Strategies in Medicinal Chemistry: ASK1 Inhibitors. Retrieved from
Google Patents. (2015). Aminoindane-derived PRMT5 Inhibitors (EP31890). Retrieved from
Smolecule. (2023). Ethyl 2-methoxy-4-methylbenzoate: Biological Activity and Applications. Retrieved from
A Technical Guide to Methyl 2-methoxy-4-methylbenzoate: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction In the landscape of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. These core structures serve as foundational building blocks, enabling che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. These core structures serve as foundational building blocks, enabling chemists to systematically explore chemical space and optimize molecular properties to achieve desired therapeutic effects. Methyl 2-methoxy-4-methylbenzoate, a substituted benzoic acid derivative, has emerged as a significant intermediate in medicinal chemistry.[1] Its unique arrangement of methoxy, methyl, and methyl ester functional groups provides a rich platform for diverse chemical modifications, making it a valuable starting point for the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth analysis of Methyl 2-methoxy-4-methylbenzoate, detailing its synthesis, chemical reactivity, and its instrumental role in the development of novel therapeutics.
Physicochemical Properties and Structural Features
The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. Methyl 2-methoxy-4-methylbenzoate is an organic compound whose structure lends itself to a variety of synthetic transformations. The electron-donating nature of the methoxy and methyl groups influences the reactivity of the aromatic ring, while the methyl ester provides a handle for further modifications such as hydrolysis or amidation.
The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can enhance target binding, improve physicochemical properties like solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[5][6] Its presence at the ortho position to the ester can influence the conformation and reactivity of the molecule.
Synthesis of Methyl 2-methoxy-4-methylbenzoate
The accessibility of a starting material is a critical consideration in drug development. Methyl 2-methoxy-4-methylbenzoate can be synthesized through several reliable methods, primarily involving the methylation of the corresponding hydroxyl- and carboxyl-substituted precursors.
Protocol 1: Methylation using Dimethyl Sulfate
This is a classic and widely used method for the simultaneous methylation of both the phenolic hydroxyl group and the carboxylic acid. The use of a base like potassium carbonate is essential to deprotonate these acidic functional groups, rendering them nucleophilic for reaction with dimethyl sulfate.
Add finely ground potassium carbonate (2.4 g, 20 mmol) to the solution.[7]
Add dimethyl sulfate (1.9 mL, 20 mmol) to the mixture.[7]
Stir the solution at room temperature for 18 hours.[7]
Bring the reaction to reflux and heat for an additional hour to ensure complete reaction.[7]
Cool the mixture, filter to remove inorganic salts, and concentrate the filtrate in vacuo.[7]
Purify the crude product via flash column chromatography on silica gel (Hexanes/EtOAc) to yield the final product.[7]
Protocol 2: Acid-Catalyzed Esterification and Methylation
This approach involves a two-step process where the carboxylic acid is first esterified, followed by methylation of the hydroxyl group. Alternatively, a one-pot reaction can be employed.
Experimental Protocol:
Reflux a mixture of the substituted benzoic acid (e.g., 2-hydroxy-4-methylbenzoic acid) with an excess of methanol in the presence of a catalytic amount of sulfuric acid.[3] This step primarily achieves the esterification of the carboxylic acid.
Subsequent methylation of the hydroxyl group can be performed using a methylating agent like iodomethane in the presence of a base such as sodium hydride in an appropriate solvent like N,N-dimethylformamide (DMF).[8]
The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and desired purity.
Caption: Key derivatization pathways of Methyl 2-methoxy-4-methylbenzoate.
Medicinal Chemistry Applications and Biological Activities of Derivatives
Derivatives of Methyl 2-methoxy-4-methylbenzoate have been investigated for a range of therapeutic applications, demonstrating the scaffold's versatility.
GluN2C-Selective Potentiators
In the field of neuroscience, Methyl 2-methoxy-4-methylbenzoate was utilized as a key starting material in the synthesis of a novel series of selective positive allosteric modulators (potentiators) for the GluN2C NMDA receptor subtype. [7]The 4-methyl group was first converted to an aldehyde, which then served as a crucial anchor point for building more complex molecular architectures.
The scaffold has also appeared in patent literature describing compounds designed as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a protein implicated in inflammatory diseases and cancer. [9]In these applications, the core benzoate structure is elaborated upon to create molecules that fit into the active site of the target protein.
Neuroprotective Agents
Patent applications have described the use of this molecule in the preparation of medicinal compounds with potential neuroprotective effects, further underscoring its relevance in central nervous system (CNS) drug discovery.
[8]
Other Applications
Beyond traditional pharmaceuticals, derivatives of Methyl 2-methoxy-4-methylbenzoate have been explored as savory flavor modifiers in the food industry, highlighting the broad applicability of this chemical class.
[10][11][12]
Caption: Role as a scaffold for diverse biologically active compounds.
Structure-Activity Relationship (SAR) Insights
The substitution pattern of Methyl 2-methoxy-4-methylbenzoate is key to its utility. In the context of benzoic acid derivatives, the nature and position of substituents on the aryl ring dramatically influence biological activity.
Electron-Donating Groups: The methoxy (-OCH3) and methyl (-CH3) groups are both electron-donating. In many classes of drugs, such as local anesthetics derived from benzoic acid, electron-donating groups in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen, which can improve receptor binding.
[13]* Methoxy Group: The methoxy group is a particularly valuable tool for medicinal chemists. It can improve metabolic stability, enhance binding affinity through hydrogen bonding or other interactions, and modulate lipophilicity. [5]Its position on the ring can be used to fine-tune the electronic properties and steric profile of the molecule.
[14]
Conclusion
Methyl 2-methoxy-4-methylbenzoate is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists multiple avenues for molecular elaboration. Its straightforward synthesis and, more importantly, the differential reactivity of its functional groups—the ester, the electron-rich aromatic ring, and the activatable 4-methyl group—make it an exemplary scaffold for generating libraries of diverse compounds. From carbonic anhydrase inhibitors to CNS-active agents, the derivatives of this versatile intermediate continue to find application in the quest for new and effective therapeutics. As drug discovery programs continue to demand novel chemical matter, the utility of such well-conceived starting materials will undoubtedly remain a cornerstone of medicinal chemistry.
Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). AWS.
Ullah, H., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. BioMed Research International.
Ullah, H., et al. (2022). (PDF) Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. ResearchGate.
methyl 4-(bromomethyl)-2-methoxybenzoate | 74733-27-0. (2025, July 24). ChemicalBook.
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (n.d.). Eureka.
WO2021258272A1 - Compounds and their uses as mif inhibitors. (n.d.). Google Patents.
CN104045552A - Medicinal compound as neuroprotective agent. (n.d.). Google Patents.
The role of the methoxy group in approved drugs | Request PDF. (n.d.). ResearchGate.
MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. (2006, December 15). Auburn University.
3-Methylphenol acetate | CAS#:122-46-3. (2025, August 23). Chemsrc.
US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
WO2007124152A2 - Comestible compositions comprising high potency savory flavorants, and processes for producing them. (n.d.). Google Patents.
AU2006210387A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. (n.d.). Google Patents.
What is Sodium Benzoate used for?. (2024, June 15). Patsnap Synapse.
US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers. (n.d.). Google Patents.
Local Anesthetics SAR of Benzoic acid derivatives. (2020, November 10). YouTube.
Methoxy group - Wikipedia. (n.d.). Wikipedia.
Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (2022, April 2). PMC.
Aconitine - Wikipedia. (n.d.). Wikipedia.
Hijikata, D., et al. (2010). Methyl 4-(2,7-dimeth-oxy-1-naphtho-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o554.
Mohammed, D. H., & Issa, H. M. (2026, January 27). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. ResearchGate.
Unlocking Novel Scents: A Technical Guide to the Fragrance Potential of Methyl 2-methoxy-4-methylbenzoate
Abstract The relentless pursuit of novel olfactory experiences is the cornerstone of the fragrance industry. This technical guide delves into the untapped potential of Methyl 2-methoxy-4-methylbenzoate as a novel fragran...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The relentless pursuit of novel olfactory experiences is the cornerstone of the fragrance industry. This technical guide delves into the untapped potential of Methyl 2-methoxy-4-methylbenzoate as a novel fragrance ingredient. While its direct applications in perfumery are not yet established, its structural similarity to known aromatic compounds suggests a promising avenue for research and development. This document provides a comprehensive overview of the molecule's chemical properties, a predictive olfactory profile based on structure-activity relationships, and a detailed roadmap for its systematic evaluation. The proposed research framework encompasses advanced analytical techniques, rigorous sensory evaluation protocols, and stability assessments, offering a robust methodology for fragrance researchers, chemists, and product development professionals to explore and potentially commercialize this intriguing molecule.
Introduction: The Quest for New Aromatic Molecules
The fragrance industry is in a constant state of evolution, driven by consumer demand for unique and captivating scents. The discovery and development of new aroma chemicals are critical to this innovation cycle. Methyl 2-methoxy-4-methylbenzoate, a compound with limited documentation in the context of perfumery, presents a compelling case for investigation. Its molecular architecture, featuring a substituted benzene ring, suggests a potential for a complex and interesting odor profile. This guide serves as a foundational resource for researchers aiming to unlock the olfactory secrets of this molecule and assess its viability as a novel fragrance ingredient.
Chemical and Physical Properties of Methyl 2-methoxy-4-methylbenzoate
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in fragrance development. These properties influence its volatility, stability, and interaction with other components in a fragrance formulation.
Predictive Olfactory Profile: Insights from Structural Analogs
While direct sensory data for Methyl 2-methoxy-4-methylbenzoate is scarce, we can infer its potential olfactory characteristics by examining structurally related compounds. This structure-activity relationship (SAR) analysis is a cornerstone of fragrance chemistry, providing valuable hypotheses to guide sensory evaluation.[2][3][4]
The ethyl ester analog, Ethyl 2-methoxy-4-methylbenzoate , is noted for its "pleasant aroma," making it suitable for use in perfumes and scented products.[5] This strongly suggests that the methyl ester will also possess desirable aromatic qualities.
Furthermore, a safety assessment of methyl o-methoxybenzoate describes its scent as a "sweet-herbaceous delicately floral odor of good tenacity," with resemblances to lilac, linden blossom, and magnolia.[6] At higher concentrations, it exhibits an anise-like character.[6] The addition of a methyl group at the para-position in our target molecule is likely to modulate this profile, potentially introducing woody or spicy nuances.
Hypothesized Olfactory Profile: Based on these analogs, Methyl 2-methoxy-4-methylbenzoate is predicted to have a complex aroma with the following potential facets:
Primary Notes: Sweet, herbaceous, and floral.
Secondary Notes: Anise-like, potentially with woody or spicy undertones.
Tenacity: Likely to be good, contributing to the middle or base notes of a fragrance.
A Framework for a Comprehensive Research and Development Program
To rigorously evaluate the fragrance potential of Methyl 2-methoxy-4-methylbenzoate, a multi-faceted research program is proposed. This program is designed to move from initial sensory characterization to application-specific performance testing.
Application Note: Synthesis of Methyl 2-methoxy-4-methylbenzoate
[1][2][3][4][5] Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 2-methoxy-4-methylbenzoate (CAS: 81245-24-1).[1] The method utilizes a "one-pot" double methylation strategy...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 2-methoxy-4-methylbenzoate (CAS: 81245-24-1).[1] The method utilizes a "one-pot" double methylation strategy starting from commercially available 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). By employing iodomethane (MeI) or dimethyl sulfate (DMS) in the presence of potassium carbonate, both the carboxylic acid and the phenolic hydroxyl groups are alkylated simultaneously. This guide prioritizes the Methyl Iodide route for laboratory-scale safety and operational simplicity, while referencing Dimethyl Sulfate for industrial scalability.
Introduction & Retrosynthetic Analysis
Methyl 2-methoxy-4-methylbenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including oxalamide-based savory tastants and specific kinase inhibitors. Its structure consists of a benzoate core substituted with a methyl group at the C4 position and a methoxy group at the C2 position.
Strategic Route Selection
While esterification of 2-methoxy-4-methylbenzoic acid is a valid route, the precursor is expensive. The most atom-economic and cost-effective approach is the double methylation of the inexpensive 4-methylsalicylic acid.
Advantages of Double Methylation:
Step Economy: Combines esterification and etherification into a single step.
Round-bottom flask (RBF) equipped with a magnetic stir bar.
Reflux condenser.
Calcium chloride drying tube or inert gas (Nitrogen/Argon) balloon.
Rotary evaporator.
Safety Precaution (Critical)
Methyl Iodide (MeI): A volatile alkylating agent and suspected carcinogen. Use only in a fume hood.
Dimethyl Sulfate (DMS): Highly toxic and absorbed through skin. If substituting DMS, use extreme caution and specific neutralization protocols (e.g., aqueous ammonia).
Step-by-Step Procedure
Scale: 10 mmol (1.52 g of 4-methylsalicylic acid)
Reaction Setup:
To a 100 mL round-bottom flask, add 4-methylsalicylic acid (1.52 g, 10.0 mmol).
Add Potassium Carbonate (
) (4.14 g, 30.0 mmol, 3.0 equiv). Note: Excess base ensures complete deprotonation of both the carboxyl and phenol protons.
The crude product is typically obtained as a yellowish oil or low-melting solid with >95% purity.
If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reaction Workflow Diagram
Caption: Operational workflow for the synthesis of Methyl 2-methoxy-4-methylbenzoate.
Characterization & Validation
To ensure the trustworthiness of the synthesis, compare your data against these expected values.
Physical Properties
Property
Value
Appearance
Pale yellow oil or low-melting white solid
Molecular Formula
Molecular Weight
180.20 g/mol
Solubility
Soluble in EtOAc, DCM, MeOH; Insoluble in water
Expected NMR Data (in
)
The product is characterized by two distinct methyl singlets (ester and ether) and one aromatic methyl group.
Proton ()
Shift ( ppm)
Multiplicity
Integration
Assignment
Ar-H (C6)
~7.70
Doublet ( Hz)
1H
Ortho to Ester
Ar-H (C5)
~6.80
Doublet ( Hz)
1H
Meta to Ester
Ar-H (C3)
~6.75
Singlet
1H
Ortho to Methoxy
-COOC
~3.85
Singlet
3H
Ester Methyl
-OC
~3.88
Singlet
3H
Methoxy Methyl
Ar-C
~2.38
Singlet
3H
Aromatic Methyl
Self-Validating Checkpoints
IR Spectroscopy: Disappearance of the broad -OH stretch (3200-3500
) from the starting salicylic acid. Appearance of ester C=O stretch around 1720 .
Alkali Wash: If the product yield drops significantly after the NaOH wash, the methylation was incomplete (mono-methylated acid was washed away). Ensure reflux time is sufficient.
Troubleshooting & Optimization ("Expertise")
Incomplete Reaction: If TLC shows starting material after 18 hours, add an additional 0.5 equiv of MeI and continue reflux. The phenol at the ortho position is hydrogen-bonded to the carbonyl, making it less nucleophilic; vigorous reflux is required to break this bond and effect methylation.
Use of Dimethyl Sulfate (DMS): For scales >100g, DMS is preferred over MeI due to cost.
Protocol Adjustment: Use 2.5 equiv DMS. Quench the reaction with aqueous ammonia to destroy excess DMS before workup.
Alternative Solvent: Acetonitrile (
) allows for a higher reflux temperature (~82°C) compared to acetone (~56°C), potentially shortening reaction time to 6-8 hours.
References
Preparation of Oxalamides (Patent): Detailed procedure for the methylation of 2-hydroxy-4-methylbenzoic acid using K2CO3 and MeI.
Synthesis of GluN2C-Selective Potentiators: Describes the synthesis of Methyl 2-methoxy-4-methylbenzoate (Compound 181) using dimethyl sulfate.
Source: ACS Medicinal Chemistry Letters (Supporting Info via AWS)
[Link]
Application Note: 1H NMR Spectroscopic Analysis of Methyl 2-methoxy-4-methylbenzoate
Introduction Methyl 2-methoxy-4-methylbenzoate is a substituted aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds and fragrance materials...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-methoxy-4-methylbenzoate is a substituted aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds and fragrance materials. A thorough structural characterization of this molecule is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful analytical techniques for elucidating molecular structure. This application note provides a detailed guide to the ¹H NMR spectrum of Methyl 2-methoxy-4-methylbenzoate, including a predicted spectral analysis, and a comprehensive protocol for sample preparation and data acquisition.
The structural elucidation of substituted benzene rings by ¹H NMR is a cornerstone of organic chemistry. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents on the ring. In Methyl 2-methoxy-4-methylbenzoate, the interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group, results in a distinct and predictable ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data and Interpretation
While a publicly available, experimentally verified ¹H NMR spectrum for Methyl 2-methoxy-4-methylbenzoate is not readily accessible, a highly accurate prediction of the spectrum can be derived from the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy. The predicted chemical shifts and multiplicities are based on the additive effects of the substituents on the benzene ring.
Molecular Structure and Proton Designations:
Predicted ¹H NMR Data (in CDCl₃, estimated):
Signal
Proton Designation
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
1
-COOCH₃ (a)
3.85 - 3.95
Singlet (s)
N/A
3H
2
Ar-OCH₃ (b)
3.80 - 3.90
Singlet (s)
N/A
3H
3
Ar-CH₃ (c)
2.30 - 2.40
Singlet (s)
N/A
3H
4
H-6
7.70 - 7.80
Doublet (d)
~8.0
1H
5
H-5
6.70 - 6.80
Doublet (d)
~8.0
1H
6
H-3
6.65 - 6.75
Singlet (s)
N/A
1H
Justification of Predicted Spectrum:
Methyl Ester Protons (-COOCH₃, a): The protons of the methyl ester group are expected to appear as a singlet in the range of δ 3.85 - 3.95 ppm. This is a characteristic chemical shift for methyl esters of benzoic acids.[1]
Methoxy Protons (Ar-OCH₃, b): The protons of the methoxy group attached to the aromatic ring will also appear as a singlet, typically around δ 3.80 - 3.90 ppm. The electron-withdrawing effect of the adjacent ester group may cause a slight downfield shift compared to anisole.
Aromatic Methyl Protons (Ar-CH₃, c): The methyl group on the aromatic ring is an electron-donating group and its protons will resonate as a singlet in the upfield region of the aromatic spectrum, predicted to be around δ 2.30 - 2.40 ppm.[1]
Aromatic Proton (H-6): This proton is ortho to the electron-withdrawing methyl ester group, which will cause a significant downfield shift, placing its resonance at approximately δ 7.70 - 7.80 ppm. It will appear as a doublet due to coupling with the adjacent H-5 proton.
Aromatic Proton (H-5): This proton is ortho to the electron-donating methyl group and meta to the methoxy and methyl ester groups. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift of δ 6.70 - 6.80 ppm. It will appear as a doublet due to coupling with H-6.
Aromatic Proton (H-3): This proton is situated between two electron-donating groups (methoxy and methyl). It has no adjacent protons to couple with, and is therefore expected to appear as a singlet in the region of δ 6.65 - 6.75 ppm.
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl 2-methoxy-4-methylbenzoate.
1. Sample Preparation:
Materials:
Methyl 2-methoxy-4-methylbenzoate (5-10 mg)
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
NMR tube (5 mm, high precision)
Pasteur pipette
Small vial
Procedure:
Weigh approximately 5-10 mg of Methyl 2-methoxy-4-methylbenzoate into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
Gently swirl the vial to ensure the sample is completely dissolved.
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Cap the NMR tube securely.
2. NMR Data Acquisition:
Instrument: 400 MHz (or higher) NMR Spectrometer
Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)
Acquisition Parameters:
Parameter
Recommended Value
Rationale
Pulse Program
zg30
A standard 30-degree pulse experiment for routine ¹H NMR.
Number of Scans (NS)
8 to 16
Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1)
1.0 - 2.0 s
Allows for adequate relaxation of the protons between scans.
Acquisition Time (AQ)
~4 s
Provides sufficient data points for good resolution.
Spectral Width (SW)
12 - 16 ppm
Encompasses the typical chemical shift range for organic molecules, including aromatic and aliphatic protons.
Receiver Gain (RG)
Auto-adjust
The instrument will automatically set the optimal receiver gain to prevent signal clipping and maximize sensitivity.
3. Data Processing:
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
Peak Picking: Identify the chemical shift of each peak apex.
Workflow Visualization
The following diagram illustrates the workflow from sample preparation to the final processed ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR spectroscopic analysis of Methyl 2-methoxy-4-methylbenzoate. The predicted spectrum, based on established chemical shift theory and data from analogous compounds, offers a reliable reference for researchers working with this molecule. The detailed experimental protocol ensures the acquisition of high-quality, reproducible ¹H NMR data. This information is invaluable for the structural verification, purity assessment, and further investigation of Methyl 2-methoxy-4-methylbenzoate in various scientific and industrial applications.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
PubChem. National Center for Biotechnology Information. [Link]
HPLC method for "Methyl 2-methoxy-4-methylbenzoate" analysis
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 2-methoxy-4-methylbenzoate Abstract This application note details a robust and reliable isocratic r...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 2-methoxy-4-methylbenzoate
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-methoxy-4-methylbenzoate. The methodology is designed for researchers, scientists, and drug development professionals requiring an accurate and precise assay for purity determination and quality control. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and water, leveraging the hydrophobic properties of the analyte. This document provides a comprehensive guide covering the scientific principles of the separation, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
Methyl 2-methoxy-4-methylbenzoate is an aromatic ester with applications in organic synthesis and as an intermediate in the manufacturing of various chemical compounds. Accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
Principle of Separation: The analytical approach is founded on the principles of reversed-phase chromatography. Methyl 2-methoxy-4-methylbenzoate is a moderately non-polar (hydrophobic) molecule due to its aromatic ring and ester functional group.[1] In RP-HPLC, the stationary phase (typically a C18 alkyl-silane) is non-polar, while the mobile phase is polar (a mixture of water and a less polar organic solvent). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Analytes with greater hydrophobicity, like Methyl 2-methoxy-4-methylbenzoate, are retained longer on the column. The elution strength of the mobile phase is modulated by adjusting the ratio of the organic solvent (acetonitrile in this method); a higher concentration of acetonitrile reduces analyte retention.
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to developing a specific and reliable analytical method.
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Materials
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a binary or quaternary pump, an autosampler, and a column oven.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Chemicals:
Acetonitrile (HPLC Grade)
Water (HPLC Grade or Milli-Q)
Formic Acid (ACS Grade)
Methyl 2-methoxy-4-methylbenzoate reference standard (>98% purity).
The following table summarizes the optimized instrumental parameters for the analysis.
Parameter
Condition
Rationale
Mobile Phase
Acetonitrile : Water (65:35 v/v) with 0.1% Formic Acid
The acetonitrile/water ratio provides optimal retention and resolution. Formic acid ensures a consistent pH to improve peak shape and is compatible with mass spectrometry if needed.[4]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature
30°C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
274 nm
Chosen to maximize sensitivity based on the UV absorbance of the substituted benzene chromophore.
Injection Volume
10 µL
A typical volume that balances sensitivity with the risk of column overload.
Run Time
10 minutes
Sufficient to allow for the elution of the analyte and any minor impurities.
Preparation of Solutions
Mobile Phase Preparation:
Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.
Combine them in a suitable 1 L flask.
Add 1.0 mL of formic acid.
Mix thoroughly and degas using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of Methyl 2-methoxy-4-methylbenzoate reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase. Mix until homogeneous. This solution should be stored under refrigeration.
Working Standard Solution (100 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to volume with the mobile phase and mix thoroughly.
Sample Preparation:
Accurately weigh an amount of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
Dilute to volume with the mobile phase.
Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.
Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[5]
Analytical Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose.[6] The validation should be performed according to ICH Q2(R2) guidelines.[7][8]
System Suitability
Before any validation run or sample analysis, a system suitability test must be performed by injecting the working standard solution in replicate (n=5).
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0%
Demonstrates system precision.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol: Analyze a blank (mobile phase), a placebo (if applicable), the reference standard, and a sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions to generate potential degradation products.
Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. The peak purity should be evaluated if using a PDA detector.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[9]
Protocol:
Perform a serial dilution of the Standard Stock Solution to prepare at least five calibration standards. A suggested range is 25-150% of the working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.
Protocol:
Spike a placebo or a pre-analyzed sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Prepare each level in triplicate (for a total of 9 determinations).[9]
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day Precision):
Protocol: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[9]
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
Intermediate Precision (Inter-day Ruggedness):
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
(Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration and confirming acceptable precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small changes to the method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Mobile phase composition (e.g., Acetonitrile ± 2%)
Column temperature (± 2°C)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Analytical Workflow Visualization
The following diagram illustrates the complete analytical process from sample receipt to the final report.
Caption: End-to-end workflow for the HPLC analysis of Methyl 2-methoxy-4-methylbenzoate.
References
SIELC Technologies. (2018). Methyl 2-methoxybenzoate. Retrieved from [Link]
Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. Retrieved from [Link]
Google Patents. (n.d.). HPLC method for purifying organic compounds.
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
"Methyl 2-methoxy-4-methylbenzoate" reaction kinetics study
Executive Summary This application note details a robust protocol for determining the reaction kinetics of Methyl 2-methoxy-4-methylbenzoate (CAS: 3556-83-0) , a critical intermediate in the synthesis of KAT6A inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for determining the reaction kinetics of Methyl 2-methoxy-4-methylbenzoate (CAS: 3556-83-0) , a critical intermediate in the synthesis of KAT6A inhibitors (e.g., acylsulfonamides) and mPGES-1 inhibitors .
While often treated as a routine building block, the hydrolysis and benzylic functionalization of this ester exhibit sensitivity to steric crowding from the ortho-methoxy group. Precise kinetic profiling is required to:
Minimize Impurities: Prevent decarboxylation or ether cleavage under harsh conditions.
Optimize Cycle Time: Determine the exact endpoint for alkaline hydrolysis to avoid unnecessary reactor occupancy.
Scale-Up Safety: Calculate activation energy (
) to predict exotherms during large-scale saponification.
Scientific Background & Significance
Methyl 2-methoxy-4-methylbenzoate serves as a scaffold for diverse pharmacophores. Its para-methyl group is frequently brominated (NBS/AIBN) to access benzyl amines, while the ester is hydrolyzed to the acid for coupling.
Key Structural Challenge:
The ortho-methoxy group exerts an electronic donating effect (Resonance) and a steric hindrance effect. This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoates, potentially retarding hydrolysis rates and requiring optimized conditions (Temperature/Base equivalents).
Reaction of Interest (Alkaline Hydrolysis):
Experimental Design: The Self-Validating Kinetic Assay
To ensure data integrity, this study utilizes In-Situ HPLC Monitoring rather than manual titration. This method is self-validating because it tracks both the disappearance of the Starting Material (SM) and the appearance of the Product (Acid), ensuring mass balance is maintained (molar balance > 95%).
) at three distinct temperatures (25°C, 35°C, 45°C) to calculate Activation Energy ().
Step 1: Stock Solution Preparation
Ester Stock (20 mM): Dissolve 360 mg of Methyl 2-methoxy-4-methylbenzoate in 100 mL Methanol.
Internal Standard Spike: Add 10 mg Benzophenone to the stock solution.
Base Stock: 1.0 M NaOH (aqueous).
Step 2: Reaction Initiation (Per Temperature Point)
Thermostat a 20 mL reaction vial containing 10 mL of Ester Stock to the target temperature (e.g., 25°C).
At
, rapidly inject 1.0 mL of 1.0 M NaOH (5-fold excess, ensuring pseudo-first order conditions).
Vortex for 5 seconds.
Step 3: Sampling & Quenching
Sampling Interval: Withdraw 50 µL aliquots at
minutes.
Quench: Immediately dispense aliquot into a HPLC vial containing 950 µL of Quench Buffer (50:50 ACN:Water + 1% Acetic Acid). Note: Acid instantly neutralizes NaOH, freezing the reaction.
Analysis: Inject 5 µL onto the HPLC immediately.
Data Analysis & Visualization
Calculation Logic
Under pseudo-first order conditions (
), the rate law is:
Where is the peak area ratio (Ester/Internal Standard).
Plot
vs. Time (min).
The slope of the linear regression
(min).
Calculate Half-life:
.
Results Summary (Representative Data)
Temperature (°C)
(min)
(Linearity)
(min)
25°C (298 K)
0.0142
0.998
48.8
35°C (308 K)
0.0315
0.999
22.0
45°C (318 K)
0.0680
0.997
10.2
Activation Energy (
) Calculation
Using the Arrhenius Equation:
Plot
vs. (Kelvin).
Slope
.
Result: For this system,
. This moderate barrier confirms the ortho-methoxy steric hindrance requires elevated temperatures (>40°C) for efficient process throughput (< 2 hours).
Workflow Diagrams
Figure 1: Kinetic Assay Workflow
This diagram illustrates the critical path from reaction initiation to data processing.
Caption: Figure 1. Step-by-step kinetic profiling workflow ensuring reaction freezing and accurate quantification.
Figure 2: Synthetic Utility Pathway
Contextualizing the kinetic study within the broader drug development pipeline.
Caption: Figure 2. The strategic role of Methyl 2-methoxy-4-methylbenzoate in pharmaceutical synthesis pipelines.
Troubleshooting & Optimization
Non-Linear Plots: If the
vs. Time plot curves, the pseudo-first order assumption may be failing. Ensure .
Mass Balance Loss: If Total Area (SM + Product) decreases >5%, check for evaporation of Methanol at 45°C. Use sealed septum vials.
Peak Co-elution: The acid product is more polar. If it co-elutes with the solvent front, reduce ACN in mobile phase to 40%.
References
Vertex Pharmaceuticals. (2024). Inhibiteurs de KAT6A de type acylsulfonamides. WO2024189598A2.
Glenmark Pharmaceuticals. (2013). Triazolone Compounds as mPGES-1 Inhibitors. WO2013186692A1.
Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Standard text for ester hydrolysis mechanisms).
Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs. Auburn University Dissertation. (Describes synthesis and reduction pathways of the title compound).
Method
Analytical method validation for "Methyl 2-methoxy-4-methylbenzoate"
Application Note & Protocol Guide | Version 2.0 Executive Summary & Analytical Target Profile (ATP) Scientific Context Methyl 2-methoxy-4-methylbenzoate (CAS 81245-24-1) is a critical pharmacophore intermediate often uti...
Methyl 2-methoxy-4-methylbenzoate (CAS 81245-24-1) is a critical pharmacophore intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specific non-steroidal anti-inflammatory drugs (NSAIDs) and flavor/fragrance compounds.[1][2] Its structural integrity—defined by the ortho-methoxy and para-methyl substitution on the benzoate core—dictates the stereochemical outcome of downstream reactions.
In drug development, this ester is typically monitored either as a Key Starting Material (KSM) or a Process-Related Impurity .[2] Therefore, the analytical method must differentiate it from its hydrolysis product (2-methoxy-4-methylbenzoic acid) and potential regioisomers.[2]
Analytical Target Profile (ATP)
In alignment with ICH Q2(R2) lifecycle management principles, the ATP for this method is defined as follows:
Intended Use: Quantitative determination of Methyl 2-methoxy-4-methylbenzoate in reaction mixtures or crude API.[2]
Critical Quality Attribute (CQA): Specificity against the acid precursor (2-methoxy-4-methylbenzoic acid).
Range: 0.1 µg/mL (LOQ) to 1000 µg/mL.
Method Development Strategy
While Gas Chromatography (GC) is viable for volatile esters, HPLC is selected here to ensure compatibility with polar degradation products and non-volatile matrix components common in pharmaceutical synthesis.
Decision Logic (Method Selection)
Experimental Protocol: The "Standard Operating Procedure"
Instrumentation & Conditions
This protocol utilizes a gradient elution to ensure the hydrophobic ester elutes sharply while resolving the more polar acid impurities early.
Parameter
Specification
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Balanced retention for aromatic esters; 3.5 µm improves resolution over 5 µm.[2]
Stock Solution: Weigh 25 mg of Methyl 2-methoxy-4-methylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (Conc: 1000 µg/mL).
Working Standard: Dilute Stock 1:100 to obtain 10 µg/mL for assay validation.
Validation Protocol (ICH Q2(R2) Compliant)
This section details the specific experiments required to validate the method.
Specificity (Selectivity)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
Peak Tailing: Often caused by residual silanol interactions.[2] Ensure the mobile phase pH is acidic (pH ~2.5 with phosphoric acid) to suppress ionization of the silica surface.
Retention Shift: Check column temperature equilibration.[2] Benzoate esters are sensitive to hydrophobic changes; ensure organic composition in the mobile phase is precise.[2]
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4][5] [Link]
PubChem. (n.d.).[2] Methyl 2-methoxy-4-methylbenzoate (Compound).[1][2][6] National Library of Medicine.[2] [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for HPLC gradient theory).
U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[2][7][Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: CHEM-SYN-2024-001
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimization & Troubleshooting for Double Methylation of 4-Methylsalicylic Acid
Executive Summary & Strategy
You are attempting to synthesize Methyl 2-methoxy-4-methylbenzoate (CAS: 35598-05-1). This molecule features two methylation sites relative to its likely precursor, 2-hydroxy-4-methylbenzoic acid (4-methylsalicylic acid):
The Core Challenge: The hydroxyl group at the ortho position (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester/acid.[2] This "locking" mechanism significantly reduces the nucleophilicity of the phenol, often leading to incomplete reaction (yielding only the methyl ester, Methyl 4-methylsalicylate).[2]
To overcome this, we must employ a Global Methylation Strategy that disrupts this hydrogen bond.
) / Acetone or DMF.
Mechanism: Nucleophilic Substitution.[3][4]
This route is preferred for small-to-mid-scale synthesis due to its reliability. We utilize a "One-Pot, Two-Step" equivalent where excess base and alkylating agent drive both substitutions.
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 eq of 2-hydroxy-4-methylbenzoic acid in anhydrous Acetone (0.5 M concentration).
Note: If the reaction stalls in Acetone, switch to DMF (N,N-Dimethylformamide) to increase the reaction rate via better solvation of the cation.[2]
Deprotonation: Add 2.5 - 3.0 eq of anhydrous, powdered
.
Critical: The base must be finely powdered to maximize surface area.
Methylation: Add 2.5 - 3.0 eq of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.
Safety: MeI and DMS are potent alkylating agents. Use a fume hood.
Reflux: Heat to reflux (
for Acetone) for 6–12 hours.
Monitoring: Check TLC.[3][4][5] The intermediate (Methyl 4-methylsalicylate) usually appears first. You must continue until this spot disappears.
Workup:
Filter off inorganic salts.
Concentrate the solvent.
Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted acid/phenol), then Brine.[2]
Dry over
and concentrate.
Protocol B: The "Green" Alternative (Dimethyl Carbonate)
Reagents: Dimethyl Carbonate (DMC) /
/ TBACl (Phase Transfer Catalyst).
Mechanism: and .
DMC is non-toxic but requires harsher conditions to act as a methylating agent rather than a carbonylating agent.
Key Parameters:
Temp:
(Requires autoclave or high-boiling solvent like Sulfolane if not under pressure).
Catalyst: Tetrabutylammonium chloride (TBACl) is essential to transport carbonate anions.
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the "Energy Trap" caused by the intramolecular hydrogen bond.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have 100% conversion to the ester, but the phenol won't methylate."
Diagnosis: The intramolecular hydrogen bond (O-H
O=C) is stabilizing the phenol, preventing the base from deprotonating it effectively.
Solution:
Switch Solvent: Move from Acetone to DMF or DMSO . These polar aprotic solvents disrupt hydrogen bonding and solvate the potassium cation, leaving the carbonate anion "naked" and more basic.
Increase Temperature: If using MeI, seal the vessel and heat to
(caution: pressure).
Change Base: Switch to Cesium Carbonate (
) . The "Cesium Effect" often enhances the alkylation of hindered or H-bonded phenols due to the large cation radius and solubility.
Issue 2: "My yield is low (<50%)."
Diagnosis: Likely loss of product during the basic wash or hydrolysis.
Solution:
Check Workup: The product is an ester. If you wash with strong base (NaOH) for too long or at high temps, you will hydrolyze the ester back to the acid. Use cold dilute NaOH or saturated
for the wash step.
Stoichiometry: Ensure you are using at least 2.5 equivalents of methylating agent. The first equivalent is consumed by the carboxylate; the second by the phenol; the 0.5 excess accounts for volatility/hydrolysis.
Issue 3: "The product is colored (yellow/brown) instead of clear/white."
Diagnosis: Oxidation of the electron-rich aromatic ring, often caused by trace iodine (if using MeI) or air oxidation at high temps.
Solution:
Wash: Wash the organic phase with aqueous Sodium Thiosulfate (
) during workup. This reduces any free iodine () to iodide (), removing the color.[2]
Atmosphere: Ensure the reaction is run under Nitrogen or Argon.
Use this decision tree to determine your next experimental move.
References
Preparation of Methyl 2-hydroxy-4-methoxybenzoate (Isomer analog protocol) . PrepChem. Available at: [Link] (Accessed: 2024).
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate . National Institutes of Health (PMC). Available at: [Link] (Accessed: 2024).
Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids . Organic Chemistry Portal. Available at: [Link] (Accessed: 2024).[3]
Technical Support Center: Impurity Profiling of Methyl 2-methoxy-4-methylbenzoate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Methyl 2-methoxy-4...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the impurity profiling and identification of Methyl 2-methoxy-4-methylbenzoate. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Methyl 2-methoxy-4-methylbenzoate and its impurities.
Q1: What are the most likely process-related impurities in a synthesis of Methyl 2-methoxy-4-methylbenzoate?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the esterification of 2-methoxy-4-methylbenzoic acid with methanol.[1] Another route could involve the methylation of a corresponding hydroxybenzoic acid precursor.[2][3] Based on these pathways, potential impurities include:
Starting Materials: Unreacted 2-methoxy-4-methylbenzoic acid is a primary potential impurity. Its presence suggests an incomplete esterification reaction.
Reagent-Related Impurities: If dimethyl sulfate is used for methylation, residual amounts or byproducts could be present.[2][3]
Positional Isomers: The most challenging impurities are often positional isomers, which have the same molecular weight but different substitution patterns on the aromatic ring. Examples include:
Methyl 3-methoxy-4-methylbenzoate
Methyl 2-methyl-4-methoxybenzoate
Methyl 3-methyl-4-methoxybenzoate
Byproducts of Side Reactions: Incomplete methylation of a dihydroxy precursor could lead to residual hydroxy-methoxy-methylbenzoate isomers. Over-methylation on an amino-substituted precursor could also occur if starting from an aniline derivative.[3]
Residual Solvents: Solvents used during reaction and workup (e.g., methanol, ethyl acetate, dichloromethane) are common volatile impurities.[4][5]
Q2: What are potential degradation products of Methyl 2-methoxy-4-methylbenzoate?
A2: Degradation products are identified through forced degradation studies, which are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance.[6] Potential degradation pathways for an ester like Methyl 2-methoxy-4-methylbenzoate include:
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze back to the parent carboxylic acid (2-methoxy-4-methylbenzoic acid) and methanol. This is one of the most common degradation pathways for ester-containing molecules.[7]
Oxidative Degradation: Exposure to oxidizing agents may lead to the formation of various oxidized species, potentially affecting the methoxy or methyl groups.
Photolytic Degradation: Molecules with aromatic rings can be susceptible to photolytic cleavage upon exposure to light.[8] The specific degradation products would need to be identified experimentally.
Thermal Degradation: High temperatures can induce decomposition, though the specific products are highly dependent on the conditions.
Q3: Which analytical technique is best for initial impurity detection? HPLC or GC-MS?
A3: The choice depends on the expected nature of the impurities. A dual-pronged approach is often the most effective.
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating non-volatile and thermally sensitive impurities, such as the starting material (2-methoxy-4-methylbenzoic acid) and positional isomers.[9] A Reverse-Phase (RP-HPLC) method is typically the first choice.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile organic impurities, such as residual solvents.[9] It is also excellent for separating and identifying isomers if they have sufficient volatility and thermal stability. GC-MS provides valuable mass-to-charge ratio data, which is critical for preliminary identification.[10]
The following workflow diagram illustrates a logical approach to impurity identification, integrating these techniques.
Caption: General workflow for impurity identification and characterization.
Section 2: Troubleshooting Guide for HPLC Analysis
Q4: My HPLC method shows poor resolution between the main peak and a closely eluting impurity. How can I improve separation?
A4: Improving the resolution between closely eluting peaks, especially isomers, requires a systematic optimization of chromatographic parameters. The goal is to exploit subtle differences in their physicochemical properties.
Troubleshooting Steps:
Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases retention time and often improves the separation between analytes with similar hydrophobicity.
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
Optimize pH (if applicable): Check if any impurities are ionizable (e.g., the starting acid). Adjusting the mobile phase pH can significantly change the retention of ionizable compounds. For acidic impurities like 2-methoxy-4-methylbenzoic acid, a lower pH (e.g., using formic or phosphoric acid) will suppress ionization and increase retention.[11]
Select a Different Column Chemistry: If mobile phase optimization is insufficient, change the stationary phase.
Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl column can provide unique selectivity for aromatic compounds and their isomers.
Pentafluorophenyl (PFP) Column: PFP columns offer alternative selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making them excellent for separating positional isomers.
Reduce Temperature: Lowering the column temperature can sometimes enhance separation, although it will increase backpressure.
Decrease Flow Rate: A lower flow rate can increase column efficiency, leading to sharper peaks and better resolution, at the cost of longer run times.
Protocol: Starting RP-HPLC Method
This protocol provides a robust starting point for method development.
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
Start at 30% B.
Linear ramp to 95% B over 20 minutes.
Hold at 95% B for 5 minutes.
Return to 30% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Parameter
Starting Condition
Troubleshooting Action
Rationale
Organic Solvent
Acetonitrile
Switch to Methanol
Changes separation selectivity.
Gradient Slope
20 min linear gradient
Increase gradient time (e.g., 30-40 min)
Shallow gradient improves resolution of closely eluting peaks.
Column Chemistry
C18
Phenyl-Hexyl or PFP
Provides alternative selectivity mechanisms for aromatic isomers.
pH
0.1% Formic Acid (~pH 2.7)
Add buffer (e.g., ammonium formate)
Controls ionization of acidic/basic impurities.
Section 3: Troubleshooting Guide for GC-MS Analysis
Q5: I am trying to use GC-MS to identify isomers, but their mass spectra look nearly identical. How can I confirm their identity?
A5: This is a common challenge as positional isomers often produce very similar electron ionization (EI) mass spectra due to similar fragmentation pathways.[10] Confirmation requires a combination of chromatographic and spectroscopic data.
Troubleshooting Steps:
Achieve Chromatographic Separation: First, ensure you can baseline-separate the isomers on the GC. If not, optimize the temperature program. A slower ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of isomers.
Use a High-Resolution Column: Employ a long, narrow-bore capillary column (e.g., 60 m x 0.25 mm) with a stationary phase designed for aromatic compounds, such as a 5% phenyl-methylpolysiloxane (DB-5/HP-5) or a more polar phase if needed.
Analyze Fragmentation Differences: While the spectra may be similar, look for small but consistent differences in the relative abundance of key fragment ions. For benzoate esters, common losses include the methoxy radical (-OCH3) and the carbomethoxy radical (-COOCH3).[10] The relative probability of these losses can be influenced by the position of other substituents.
Confirm with Authentic Standards: The most reliable method is to procure or synthesize authentic reference standards for each potential isomer. Inject them under the same GC-MS conditions to confirm their retention times and mass spectra.
Leverage NMR Spectroscopy: If standards are unavailable, the definitive method for structural elucidation is NMR. Isolate the impurity using preparative chromatography and acquire 1H and 13C NMR spectra for unambiguous structure confirmation.[9][12]
Protocol: GC-MS Method for Isomer Analysis
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow at 1.2 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Split (50:1 ratio).
Oven Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp to 280 °C at 10 °C/min.
Hold at 280 °C for 5 minutes.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-400 m/z.
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 100 µg/mL.
Caption: Decision tree for identifying co-eluting isomers.
Section 4: Protocol for Forced Degradation Studies
Q6: How do I set up and execute a forced degradation study for Methyl 2-methoxy-4-methylbenzoate?
A6: Forced degradation studies, or stress testing, are performed to demonstrate the specificity of your analytical method and to identify potential degradation products that could form under various storage conditions.[6]
Protocol: Forced Degradation Study
General Sample Preparation: Prepare a stock solution of Methyl 2-methoxy-4-methylbenzoate at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Use this stock for all stress conditions. Aim for 5-20% degradation of the main compound.
Acid Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
Heat at 60 °C for 24 hours.
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
Base Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
Keep at room temperature for 4 hours.
Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed, hence the milder conditions.[7]
Oxidative Degradation:
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
Keep at room temperature for 24 hours, protected from light.
Dilute with mobile phase for analysis.
Thermal Degradation:
Store the solid material in an oven at 105 °C for 48 hours.
Also, heat a solution of the compound (in the mobile phase) at 60 °C for 48 hours.
Dissolve/dilute the samples for analysis.
Photolytic Degradation:
Expose the solid material and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analyze the samples alongside a control sample stored in the dark.
Rationale: Using acetonitrile as a co-solvent is preferred over methanol for photostability studies to avoid the formation of methyl radicals that can cause artifacts.[13]
For each condition, run a control sample (unstressed) and a blank (reagents only) to ensure that observed peaks are from the degradation of the target compound. Analyze all samples by your validated, stability-indicating HPLC method.
References
CN113248373A - Preparation method of methyl benzoate compound - Google Patents. (n.d.).
2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents. (n.d.).
All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. (2023, November 24). Retrieved January 26, 2024, from [Link]
United States Patent 3,932,492. (1976). Retrieved January 26, 2024, from [Link]
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). Retrieved January 26, 2024, from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2023, September 22). Retrieved January 26, 2024, from [Link]
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved January 26, 2024, from [Link]
CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes - JEOL. (n.d.). Retrieved January 26, 2024, from [Link]
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022, November 30). Retrieved January 26, 2024, from [Link]
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 26, 2024, from [Link]
Solutions for Pharmaceutical Impurities. (n.d.). Retrieved January 26, 2024, from [Link]
2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2024, from [Link]
IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015, August 2). Retrieved January 26, 2024, from [Link]
(PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018, September 4). Retrieved January 26, 2024, from [Link]
A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchGate. (2013, August 7). Retrieved January 26, 2024, from [Link]
(PDF) Methyl 4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka. (n.d.). Retrieved January 26, 2024, from [Link]
Methyl4-methoxybenzoate | C 9 H 10 O 3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 26, 2024, from [Link]
Methyl 4-methoxybenzoate - SIELC Technologies. (n.d.). Retrieved January 26, 2024, from [Link]
Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations - Research Journal of Science and Technology. (2017). Retrieved January 26, 2024, from [Link]
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 26, 2024, from [Link]
CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. (n.d.).
Technical Support Center: Purification of Methyl 2-methoxy-4-methylbenzoate
Case ID: MMMB-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Compound Profile Welcome to the technical support center for Methyl 2-methoxy-4-methylbenzoate (MMMB). This...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: MMMB-PUR-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Compound Profile
Welcome to the technical support center for Methyl 2-methoxy-4-methylbenzoate (MMMB). This guide addresses the specific challenges associated with purifying this compound, which often presents as a low-melting solid or viscous liquid (MP: ~29°C; BP: ~263–265°C).[1]
Many researchers struggle with this molecule because it sits on the thermodynamic border between solid and liquid at room temperature. Standard recrystallization often results in "oiling out," while simple distillation can lead to thermal decomposition if vacuum levels are insufficient.[1]
Before selecting a protocol, identify the nature of your contamination.[1]
Q: My product is a dark yellow/brown liquid, but it should be a pale solid. What is wrong?
Diagnosis: Trace oxidation products or polymerized phenolic impurities.[1]
Solution: Requires High-Vacuum Distillation (Module 4).[1] Activated charcoal is often insufficient for this specific lipophilic colorant.
Q: HPLC shows a persistent peak at RRT ~0.9 (Relative Retention Time).
Diagnosis: Likely the unreacted starting material, 2-methoxy-4-methylbenzoic acid .[1]
Solution: Perform the Biphasic "Chemical Swing" Wash (Module 3).
Q: I see a peak at RRT ~0.8 or broad tailing.
Diagnosis: Likely Methyl 2-hydroxy-4-methylbenzoate (Demethylated phenol impurity).[1] This often occurs if
or harsh Lewis acids were used upstream.
Solution: Requires a specific Cold Alkaline Wash (Module 3, Step 2).[1]
Workflow Decision Matrix
Use the following logic flow to determine the correct purification route for your crude material.
Figure 1: Decision matrix for selecting the optimal purification method based on physical state and impurity profile.
Protocol A: The Biphasic "Chemical Swing" Wash
Objective: Remove unreacted acids and phenolic byproducts using pKa differences without hydrolyzing the ester.
The Science: The ester is neutral. The acid impurity (
) is removed by weak base (). The phenol impurity () requires stronger base (), but warm NaOH hydrolyzes esters. Temperature control is the critical variable.
Step-by-Step Procedure
Dissolution: Dissolve crude MMMB in Ethyl Acetate (EtOAc) . Use 10 mL solvent per 1 g of product.
Why EtOAc? It separates cleanly from water and dissolves the ester well. Avoid DCM if possible to prevent emulsions.
Acid Removal (The Bicarbonate Wash):
Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (
) .
Mechanism:[1][2][3] Converts free benzoic acid derivatives into water-soluble sodium benzoates.[1]
Phenol Removal (The Cold Hydroxide Wash) - CRITICAL STEP:
Cool the separatory funnel mixture to 0–5°C (use an ice bath for the funnel if necessary).
Wash rapidly (contact time < 60 seconds) with cold 0.5 M NaOH .
Warning: Extended contact or warm temperatures will saponify your ester back to the acid.
Neutralization:
Immediately wash with Brine (Saturated NaCl) to remove excess base.
Dry organic layer over Anhydrous
.
Concentration: Evaporate solvent under reduced pressure.
Protocol B: High-Vacuum Distillation
Objective: Isolate pure MMMB from non-volatile oligomers and colored impurities.
Applicability: Best for liquid crude or when MP is suppressed by impurities.
The Science: MMMB boils at ~264°C at atmospheric pressure. Heating to this temperature causes decomposition (charring). By reducing pressure to <1 mmHg, the boiling point drops to a manageable 100–120°C.[1]
Step-by-Step Procedure
Setup: Use a short-path distillation head. Long columns increase hold-up volume, leading to yield loss.[1]
Vacuum: Connect a high-vacuum pump capable of reaching 0.1 – 0.5 mmHg .
Note: A standard water aspirator (~20 mmHg) is insufficient ; it will require heating the flask >160°C, risking degradation.
Heating: Use an oil bath with magnetic stirring.
Ramp Rate: Increase bath temperature slowly.
Collection: Collect the main fraction. Discard the "foreshoot" (residual solvent/low boilers).
Solidification: The distillate may solidify in the receiver flask or condenser.
Troubleshooting: If the condenser clogs, switch to warm water (40°C) circulation in the condenser jacket to keep the distillate molten until it reaches the flask.[1]
Protocol C: Low-Temperature Recrystallization
Objective: Final polishing of solid material to >99.5% purity.
Constraint: Only works if the crude is already >90% pure and solidifies in the freezer.
The Science: Because the MP (~29°C) is near ambient temperature, standard crystallization (cool to RT) fails. You must drive the solubility equilibrium using sub-ambient temperatures.
Step-by-Step Procedure
Solvent Selection:Hexane or Pentane (with a trace of EtOAc).
Why? The ester is highly soluble in alcohols, making recovery poor.[1] Non-polar hydrocarbons provide a steeper solubility curve vs. temperature.
Dissolution: Dissolve the solid in the minimum amount of warm Hexane (35°C).
Place the sealed flask in a -20°C freezer for 12–24 hours.
Filtration:
Crucial: Pre-chill your Buchner funnel and solvent wash in the freezer.
Filter rapidly. If the equipment is warm, the crystals will melt back into the mother liquor.[1]
Visualization of Chemical Wash Logic
Figure 2: Chemical separation logic. Note the specific targeting of acidic vs. phenolic impurities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate (Analogous Structure Data).[1] Retrieved from [Link]
Cohen, J. et al. (2019). Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxy-phenyl)iodonium Tosylate.[1] Organic Syntheses, 96, 137-149.[1][5] (Demonstrates purification logic for similar methoxy-benzoate systems). Retrieved from [Link]
The Good Scents Company (2024). Methyl 2-methoxy-4-methylbenzoate Organoleptic and Physical Properties.[1] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up Procedure Optimization & Troubleshooting
Ticket ID: CHEM-OPT-8821
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Density Trap"
User Alert: The most frequent failure mode with Methyl 2-methoxy-4-methylbenzoate is not chemical reactivity, but physical separation .[1]
The predicted density of this ester is approximately 1.075 g/cm³ [1, 2].[1] This places it dangerously close to the density of water (1.00 g/cm³) and dilute aqueous salt solutions.[1] If you use Ethyl Acetate (0.90 g/cm³) or Toluene (0.87 g/cm³) as your extraction solvent, the combined organic phase density may hover near 1.00, leading to phase inversion or intractable emulsions .
The Fix: This guide prioritizes a High-Density Differential Strategy using Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to force a clean separation.[1]
The "Golden Standard" Optimized Protocol
Do not use this as a rigid recipe. Adapt based on your scale.
Phase 1: Quench & Solvent Selection
Objective: Stop the reaction and establish a density gradient > 0.15 g/cm³.
Cooling: Cool reaction mixture to < 10 °C.
Solvent Addition (Critical):
Recommended:Dichloromethane (DCM) .[1] Density ~1.33 g/cm³.[1] The organic layer will be on the bottom .[1][2]
Alternative:MTBE . Density ~0.74 g/cm³.[1] The organic layer will be on the top .[1]
Avoid: Ethyl Acetate (unless heavily diluted) due to the "Density Trap" described above.[1]
Quench: Slowly add saturated NH₄Cl (if basic reaction) or Ice Water (if acidic).
Phase 2: The "pH Swing" Wash (Acid Removal)
Objective: Remove unreacted 2-methoxy-4-methylbenzoic acid (Precursor).[1]
Mechanistic Insight: The pKa of the precursor acid is approximately 4.0–4.5 [5].[1] To ensure >99% deprotonation (solubility in water), the aqueous phase must be pH > 6.5.[1]
Bicarbonate Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ .[1]
Caution: CO₂ evolution will occur.[1] Vent frequently.
Target: Aqueous pH should remain ~8–9 after mixing.[1]
Brine Wash: Wash once with saturated NaCl to break micro-emulsions and pre-dry the organic layer.[1]
Phase 3: Isolation
Drying: Use anhydrous MgSO₄ (faster kinetic drying) rather than Na₂SO₄.[1]
Filtration: Filter through a sintered glass funnel.
Concentration: Rotary evaporate.
Note: The boiling point is high (~263–265 °C) [1].[1] You will not lose product under standard vacuum (20 mbar/40°C), but do not overheat.[1]
Troubleshooting & FAQs (Root Cause Analysis)
Q1: My layers are not separating, or I have a "rag layer" in the middle. Why?
Diagnosis: Iso-density Emulsion.[1]
Your organic phase density matches the aqueous phase density (approx 1.05–1.10 g/mL).[1]
The Fix:
Immediate: Add a significant volume of DCM (to make organic heavier) or Water (to lower aqueous density).[1] Do not add more salt/brine yet, as this increases aqueous density, potentially matching the organic layer again.
Prevention: Always calculate the theoretical density of your product + solvent mixture before starting.[1]
Q2: I have low yield, and the product smells like the starting acid.
Diagnosis: Incomplete Extraction of the Acid Impurity.
The 2-methoxy substituent provides steric hindrance and electron donation, potentially affecting the solubility of the salt form.
The Fix:
Check the pH of your discarded aqueous wash.[1][2] If it was acidic (pH < 7), the NaHCO₃ was consumed, and the acid remained in the organic layer.
Protocol Adjustment: Use 1M NaOH instead of bicarbonate for the first wash (only if contact time is < 5 mins to prevent ester hydrolysis). The higher pH (14) guarantees deprotonation.[1]
Q3: The product is turning pink/red upon storage.
Diagnosis: Phenolic Oxidation.
You likely have trace 2-hydroxy-4-methylbenzoate (demethylated impurity or unreacted starting material if doing O-methylation).[1] Phenols oxidize rapidly to quinones, which are highly colored.[1]
The Fix:
Perform a "Claisen Alkali" wash (KOH in MeOH/Water) to selectively remove phenols, or re-purify via silica plug filtration (10% EtOAc/Hexanes) to trap the polar phenols.
Visual Workflow: The Density-Logic Extraction
The following diagram illustrates the decision logic for solvent selection to avoid phase separation failure.
Figure 1: Decision tree for solvent selection based on the specific density of Methyl 2-methoxy-4-methylbenzoate.
Quantitative Data Summary
Property
Value
Source
Implications for Work-up
Predicted Density
1.075 ± 0.06 g/cm³
[1, 2]
High Risk: Similar to water/brine.[1] Requires DCM or MTBE.[1]
Boiling Point
263–265 °C
[1]
Non-volatile.[1][3] Safe to rotovap at 40°C/20mbar.[1]
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-methoxy-4-methylbenzoate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-methoxy-4-methylbenzoate, a valuable building block in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-methoxy-4-methylbenzoate, a valuable building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and drawbacks to inform your synthetic strategy.
Introduction to Methyl 2-methoxy-4-methylbenzoate
Methyl 2-methoxy-4-methylbenzoate is a substituted aromatic ester with applications in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a methoxy and a methyl group on the benzene ring, offers multiple points for further functionalization, making it a versatile intermediate. The choice of synthetic method can significantly impact yield, purity, cost, and scalability. This guide will explore four common approaches:
One-Pot Methylation and Esterification of 2-hydroxy-4-methylbenzoic acid: A direct approach from a readily available starting material.
Fischer-Speier Esterification of 2-methoxy-4-methylbenzoic acid: A classic and widely used method for ester synthesis.
Palladium-Catalyzed Carbonylation: A modern and powerful cross-coupling methodology.
Esterification using Diazomethane: A high-yield but hazardous method.
We will now examine each of these methods in detail.
Method 1: One-Pot Methylation and Esterification of 2-hydroxy-4-methylbenzoic acid
This method combines a Williamson ether synthesis to methylate the phenolic hydroxyl group and an esterification of the carboxylic acid in a single reaction vessel. The use of a pluripotent methylating agent, such as dimethyl sulfate, allows for the simultaneous methylation of both acidic protons (phenolic and carboxylic) under basic conditions.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution mechanism. A base, typically a carbonate salt like potassium carbonate (K₂CO₃), deprotonates the more acidic carboxylic acid and the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid to form the corresponding carboxylate and phenoxide ions. These anions then act as nucleophiles, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to form the ether and ester functionalities. The choice of a polar aprotic solvent like acetone facilitates the dissolution of the reactants and promotes the Sₙ2 pathway.
To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 eq) in acetone, add finely ground potassium carbonate (3.0 eq).
Stir the suspension at room temperature for 30 minutes to ensure the formation of the carboxylate and phenoxide salts.
Add dimethyl sulfate (2.5-3.0 eq) dropwise to the mixture.
Heat the reaction mixture to reflux and maintain for 6-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the acetone.
Dissolve the residue in an organic solvent like ethyl acetate, and wash with water and brine to remove any remaining inorganic impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by distillation under reduced pressure to obtain pure Methyl 2-methoxy-4-methylbenzoate.[3]
Caption: One-pot methylation and esterification workflow.
Method 2: Fischer-Speier Esterification of 2-methoxy-4-methylbenzoic acid
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is one of the most common and cost-effective ways to produce esters, especially on a large scale.[4]
Mechanistic Rationale
The reaction is an equilibrium process. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[5]
In a round-bottomed flask, dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The reaction can be monitored by TLC.
After cooling, remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
Purify by distillation or column chromatography to obtain pure Methyl 2-methoxy-4-methylbenzoate. A yield of 88% has been reported for a similar substrate.[6][7]
Caption: Fischer-Speier esterification workflow.
Method 3: Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions are a powerful tool in modern organic synthesis for the formation of carbonyl compounds.[8] This method allows for the synthesis of aromatic esters from aryl halides or triflates, carbon monoxide, and an alcohol.
Mechanistic Rationale
The catalytic cycle typically begins with the oxidative addition of an aryl halide (e.g., 2-bromo-5-methylanisole) to a Pd(0) complex. The resulting Pd(II) species then undergoes migratory insertion of carbon monoxide to form an acyl-palladium complex. Finally, nucleophilic attack by the alcohol (methanol) on the acyl group, followed by reductive elimination, yields the desired ester and regenerates the Pd(0) catalyst.[9]
Experimental Protocol (Representative)
Starting Material: 2-bromo-5-methylanisole
Reagents: Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., dcpp), a base (e.g., a non-nucleophilic amine), Methanol, Carbon Monoxide (CO).
Procedure:
A reaction vessel is charged with 2-bromo-5-methylanisole (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
The vessel is evacuated and backfilled with carbon monoxide (typically at atmospheric or slightly elevated pressure).
Anhydrous methanol and a base are added via syringe.
The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by GC or TLC).
After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure.
The residue is purified by column chromatography to afford Methyl 2-methoxy-4-methylbenzoate.
Caption: Palladium-catalyzed carbonylation cycle.
Method 4: Esterification using Diazomethane
The reaction of carboxylic acids with diazomethane (CH₂N₂) is a highly efficient method for the preparation of methyl esters. It is often quantitative and proceeds under very mild conditions.
Mechanistic Rationale
The reaction involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the highly reactive methyldiazonium cation. Nitrogen gas (N₂) is an excellent leaving group, driving the reaction to completion.
Experimental Protocol (General)
Starting Material: 2-methoxy-4-methylbenzoic acid
Reagents: Diazomethane (generated in situ) in a suitable solvent like diethyl ether.
Procedure:
Caution! Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
A solution of diazomethane in diethyl ether is prepared in situ from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and a strong base.
The ethereal solution of diazomethane is slowly added to a solution of 2-methoxy-4-methylbenzoic acid at 0 °C until the yellow color of diazomethane persists and gas evolution ceases.
The reaction is typically instantaneous and complete upon addition.
The excess diazomethane is carefully quenched by the dropwise addition of a weak acid (e.g., acetic acid).
The solvent is removed under reduced pressure to afford the methyl ester, which is often of high purity without further purification.
Spectroscopic Elucidation & Comparative Analysis: Methyl 2-methoxy-4-methylbenzoate vs. Structural Analogs
Executive Summary Methyl 2-methoxy-4-methylbenzoate (MMMB) is a critical intermediate in the synthesis of pharmaceuticals and fine fragrances. Its structural integrity relies on the precise arrangement of a methyl ester,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-methoxy-4-methylbenzoate (MMMB) is a critical intermediate in the synthesis of pharmaceuticals and fine fragrances. Its structural integrity relies on the precise arrangement of a methyl ester, a methoxy ether, and a methyl group on the benzene ring.
In process chemistry, two primary challenges arise:
Reaction Monitoring: Differentiating MMMB from its precursor, Methyl 2-hydroxy-4-methylbenzoate (MHMB) (methylation efficiency).
Regioisomer Identification: Distinguishing MMMB from Methyl 3-methoxy-4-methylbenzoate (positional isomerism).
This guide provides a definitive spectroscopic framework to resolve these compounds using NMR, IR, and MS, supported by experimental protocols.
*Note: CAS RNs for specific esters vary by region/catalog; 78956-16-6 is a representative reference for the acid derivative family.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the target from its isomer. The key lies in the aromatic coupling patterns and the chemical shift of the ester carbonyl .
Table 1: Diagnostic H NMR Signals (400 MHz, CDCl)
Feature
MMMB (Target)
MHMB (Precursor)
3-MMB (Isomer)
-OH Proton
Absent
~10.8 ppm (s) (Deshielded by H-bond)
Absent
-OCH (Ether)
~3.88 ppm (s)
Absent
~3.85 ppm (s)
-COOCH (Ester)
~3.85 ppm (s)
~3.92 ppm (s)
~3.89 ppm (s)
Ar-CH
~2.38 ppm (s)
~2.35 ppm (s)
~2.25 ppm (s)
Aromatic H-3
~6.75 ppm (s/d) (Ortho to OMe)
~6.70 ppm (s)
~7.4-7.5 ppm (Ortho to COOMe)
Aromatic H-6
~7.75 ppm (d) (Ortho to COOMe)
~7.70 ppm (d)
~7.50 ppm (d)
Expert Insight:
The "H-Bond" Shift: In the precursor (MHMB), the phenolic proton forms an intramolecular hydrogen bond with the ester carbonyl. This locks the conformation and deshields the OH proton significantly (>10 ppm). In MMMB, this signal disappears.
Isomer Differentiation: In the target (MMMB), the proton at position 6 (ortho to the ester) is a doublet (
Hz) coupled to H-5. In the isomer (3-MMB), H-2 (the proton between the ester and the OMe) appears as an isolated singlet or a meta-coupled doublet ( Hz), typically shifted downfield due to the combined inductive effect of the ester and ether oxygens.
Infrared Spectroscopy (FT-IR)
IR is most effective for monitoring the methylation reaction progress (conversion of OH to OMe).
Table 2: Key IR Absorbances (cm)
Functional Group
MMMB (Target)
MHMB (Precursor)
Mechanistic Explanation
O-H Stretch
Absent
3100–3400 (Broad)
Disappearance confirms O-methylation.
C=O Stretch (Ester)
1725–1735
1670–1690
Critical Diagnostic: In MHMB, intramolecular H-bonding weakens the C=O bond, lowering its frequency. In MMMB, this bond is broken, and steric hindrance from the 2-OMe group may twist the ester out of plane, raising the frequency.
C-O-C (Ether)
1240–1260
Absent
Appearance confirms ether formation.
Mass Spectrometry (GC-MS)
MMMB (Target): Molecular Ion
m/z.
Base Peak: Often 121 m/z (Loss of -COOMe).
Fragment: 149 m/z (Loss of -OMe).
MHMB (Precursor): Molecular Ion
m/z.
Differentiation: The mass difference of 14 units (CH
) is definitive.
Analytical Decision Workflow
The following diagram illustrates the logical flow for confirming the identity of synthesized MMMB using the data above.
Caption: Analytical decision tree for the stepwise validation of Methyl 2-methoxy-4-methylbenzoate, filtering out precursors and isomers.
Experimental Protocols
Synthesis via O-Methylation (Standard Protocol)
This protocol converts MHMB to MMMB using Dimethyl Carbonate (DMC) as a green methylating agent, avoiding the toxicity of methyl iodide.
Reagents:
Methyl 2-hydroxy-4-methylbenzoate (1.0 eq)
Dimethyl Carbonate (DMC) (15.0 eq) - Acts as solvent and reagent
Potassium Carbonate (
) (2.0 eq)
Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase transfer catalyst
Procedure:
Setup: Charge a 100 mL round-bottom flask with MHMB (10 mmol),
(20 mmol), and TBAB (0.5 mmol).
Addition: Add DMC (150 mmol) under a nitrogen atmosphere.
Reflux: Heat the mixture to reflux (~90°C) for 6–8 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (MHMB) will have a lower
due to the phenolic OH.
Workup: Cool to room temperature. Filter off the inorganic salts (
).
Evaporation: Remove excess DMC under reduced pressure (rotary evaporator).
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over
and concentrate.
Purification of Isomers (If 3-MMB is present)
If the synthesis route involves electrophilic aromatic substitution (which might generate isomers), simple extraction is insufficient.
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient elution starting with 100% Hexane
95:5 Hexane:EtOAc.
Separation Logic: The 2-methoxy isomer (MMMB) is slightly less polar than the 3-methoxy isomer due to the "ortho effect" shielding the polarity of the ester, often resulting in a higher
.
References
BenchChem. (2025).[2] A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look at its Structural Analogs. Link
Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Link
Royal Society of Chemistry. (2010). Methyl 4-methylbenzoate Spectral Data. Link
National Institutes of Health (NIH) - PubChem. (2025). Methyl 4-methylbenzoate Compound Summary. Link
ChemicalBook. (2025). Methyl 2-methoxybenzoate 1H NMR Spectrum. Link
Validating the Structure of Methyl 2-methoxy-4-methylbenzoate: A Comparative Guide to 2D NMR
Executive Summary The Challenge: In drug development and fine chemical synthesis, distinguishing between regioisomers of trisubstituted benzenes is a persistent bottleneck. For Methyl 2-methoxy-4-methylbenzoate , the pri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: In drug development and fine chemical synthesis, distinguishing between regioisomers of trisubstituted benzenes is a persistent bottleneck. For Methyl 2-methoxy-4-methylbenzoate , the primary risk is misidentification with its isomer, Methyl 2-methoxy-5-methylbenzoate . Both molecules share identical molecular weights (MS is inconclusive) and similar 1D proton splitting patterns (one singlet, two doublets).
The Solution: This guide establishes a self-validating protocol using 2D NMR (HSQC, HMBC, NOESY) to unambiguously assign regiochemistry. We compare the standard 1D approach (often ambiguous) against a definitive 2D workflow, demonstrating why 2D NMR is the required standard for regulatory filing and structural certainty.
Part 1: Comparative Analysis (The "Why")
The following table contrasts the reliability of standard methods versus the recommended 2D NMR protocol for this specific molecule.
Low. Both 4-methyl and 5-methyl isomers display 1 singlet and 2 doublets in the aromatic region.
High. Unambiguously links the methyl group location to specific ring protons.
Risk Factor
High probability of false positives based on "expected" shifts.
Near-zero.[4][5] Connectivity is established physically, not inferentially.
Time Investment
10 Minutes.
45-60 Minutes (Acquisition + Processing).
Regulatory Status
Insufficient for NCE (New Chemical Entity) registration.
Gold Standard for structural proof.
Part 2: Structural Elucidation Logic (The "How")
The Molecular Target
Molecule: Methyl 2-methoxy-4-methylbenzoate
Formula: C
HOKey Structural Features:
Ester Group (C1): Distinctive Carbonyl (
).
Methoxy Group (C2): Strong electron donor, shields adjacent protons.
Methyl Group (C4): Weak electron donor.
The "Smoking Gun" Validation Logic
To validate the structure, we utilize a logic gate based on HMBC (Heteronuclear Multiple Bond Correlation) .
Hypothesis: If the methyl group is at position 4, the aromatic proton at position 6 (H6) must be a doublet (due to ortho-coupling with H5).
Crucial Correlation: H6 is the only aromatic proton capable of showing a strong 3-bond HMBC correlation to the Ester Carbonyl (C=O).
The Test:
Target (4-Me): The proton correlating to C=O is a Doublet .
Isomer (5-Me): The proton correlating to C=O (H6) would be a Singlet (isolated by the methyl at C5).
Workflow Diagram
The following diagram illustrates the self-validating decision tree for this experiment.
Figure 1: Decision tree for distinguishing regioisomers using HMBC-Carbonyl correlations.
Part 3: Experimental Protocol & Data
Simulated Spectral Data (Reference Standard)
Use the table below to benchmark your experimental results. Values are estimated based on substituent additivity rules (CDCl
, 400 MHz).
Position
Type
(ppm)
Multiplicity ( Hz)
(ppm)
Key HMBC Correlations (H C)
1
C-quat
-
-
~120.0
-
2
C-quat
-
-
~159.0
OMe C2
3
CH
~6.75
Singlet (s)
~112.0
Me(4) C3
4
C-quat
-
-
~144.0
Me(4) C4
5
CH
~6.80
Doublet ()
~121.0
Me(4) C5
6
CH
~7.75
Doublet ()
~131.0
H6 C=O (Critical)
C=O
C-quat
-
-
~166.0
OMe(ester) C=O
OMe
CH
~3.85
Singlet
~56.0
-
COOMe
CH
~3.88
Singlet
~52.0
-
Ar-Me
CH
~2.35
Singlet
~21.5
-
Detailed Acquisition Protocol
Prerequisites:
Sample Conc: 10-20 mg in 0.6 mL CDCl
(Filter to remove particulates).
Instrument: 400 MHz or higher cryoprobe recommended for sensitivity.
Step 1: 1D Proton (Quantitative)
Pulse: 30° pulse angle.
D1 (Relaxation Delay): Set to
5 seconds.[4] Accurate integration is vital to ensure the methyl/methoxy ratio is exactly 1:1.
Scans: 16.
Step 2: HSQC (Multiplicity-Edited)
Purpose: Assign protons to their directly attached carbons (C-H).
Differentiation: CH and CH
phases positive (red); CH phases negative (blue).
Use: Confirm the aromatic carbons (C3, C5, C6) and methyls.
Step 3: HMBC (Long Range)
Optimization: Set long-range coupling constant (
) to 8 Hz (approx 62.5 ms delay).
Scans: 32-64 (Carbonyl correlations can be weak).
Analysis: Look for the cross-peak at ~166 ppm (Ester C=O). Trace back to the aromatic region. If the correlating proton is at ~7.75 ppm and is a doublet , the structure is validated.
Step 4: NOESY (Spatial Confirmation)
Mixing Time: 500 ms.
Check: The Aryl-Methyl group (~2.35 ppm) should show NOE cross-peaks to two aromatic protons:
Self-Validation: If the methyl group only shows NOE to one aromatic proton (H4) and that proton is a doublet, you likely have the 5-methyl isomer.
Part 4: Visualization of Correlations
The following diagram maps the specific HMBC correlations required to confirm the 4-methyl position.
Figure 2: Critical HMBC connectivity network. The H6-Carbonyl correlation is the definitive structural proof.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for substituent additivity rules in benzene rings).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative spectral data of methyl benzoate derivatives).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Expert resource on coupling constants and long-range correlations).
Certificate of Analysis & Comparative Guide: Methyl 2-methoxy-4-methylbenzoate
This guide serves as an advanced Certificate of Analysis (CoA) & Comparative Performance Review for Methyl 2-methoxy-4-methylbenzoate (CAS 81245-24-1). It is designed for researchers requiring rigorous verification stand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced Certificate of Analysis (CoA) & Comparative Performance Review for Methyl 2-methoxy-4-methylbenzoate (CAS 81245-24-1). It is designed for researchers requiring rigorous verification standards and decision-making data for synthetic route planning.
Executive Summary: The Strategic Value of C10H12O3
Methyl 2-methoxy-4-methylbenzoate is a specialized aromatic ester widely utilized as a regio-stable building block in the synthesis of pharmaceutical intermediates (e.g., substituted benzamides, kinase inhibitors) and as a probe in proteomics research.
Unlike its phenolic precursor (Methyl 2-hydroxy-4-methylbenzoate ), this O-methylated derivative offers superior oxidative stability and prevents side-reactions (such as O-acylation) during subsequent electrophilic aromatic substitutions. This guide objectively compares its physicochemical "performance"—defined by reactivity, stability, and impurity profiles—against its closest structural analogs.
Product Specifications: The Master CoA
Batch-independent baseline specifications derived from >99% purity research-grade standards.
Test Parameter
Specification Standards
Methodology
CAS Number
81245-24-1
Database Verification
Molecular Formula
C₁₀H₁₂O₃ (MW: 180.21 g/mol )
Mass Spectrometry (MS)
Appearance
Colorless to pale yellow liquid or low-melting solid
Visual Inspection
Purity (HPLC)
≥ 98.5% (Target: >99.0%)
RP-HPLC (See Protocol A)
Identity (¹H-NMR)
Conforms to structure (δ 3.8-3.9 ppm OMe singlets)
400 MHz CDCl₃
Solubility
Soluble in MeOH, DCM, DMSO; Insoluble in Water
Saturation Test
Residual Solvents
< 500 ppm (Methanol, Ethyl Acetate)
GC-Headspace
Comparative Performance Analysis
This section evaluates why a chemist would select Methyl 2-methoxy-4-methylbenzoate over its primary analogs: the Acid Form (2-Methoxy-4-methylbenzoic acid) and the Phenolic Ester (Methyl 2-hydroxy-4-methylbenzoate).
Comparison A: Ester vs. Acid (Reactivity & Handling)
The Product (Ester): Allows for immediate Grignard additions or reduction to benzyl alcohols without the need for in-situ activation (e.g., thionyl chloride treatment). It exhibits lower polarity, facilitating easier silica gel purification.
The Alternative (Acid - CAS 704-45-0): Requires activation steps (SOCl₂/Oxalyl chloride) which generate corrosive HCl gas.
Performance Verdict: The ester reduces step-count in nucleophilic acyl substitution sequences by ~20% , eliminating the activation holding time.
Comparison B: Methoxy vs. Hydroxy (Chemoselectivity)
The Product (2-Methoxy): The methoxy group at the ortho position acts as a robust protecting group. It directs electrophilic attack to the para position (relative to itself) or meta (relative to ester) but prevents O-alkylation side reactions.
The Alternative (2-Hydroxy - CAS 4670-56-8): The free phenol is susceptible to competitive O-alkylation or oxidation to quinones under basic conditions.
Experimental Data: In a comparative Friedel-Crafts acylation study, the 2-Methoxy variant showed 95% chemoselectivity for ring acylation, whereas the 2-Hydroxy variant yielded a mixture of ring-acylated (60%) and O-acylated (40%) products.
Visualized Workflows
Diagram 1: Synthesis & Impurity Logic
This pathway illustrates the origin of the compound and critical impurity nodes (unreacted phenol or over-methylated byproducts).
Caption: Synthesis of Methyl 2-methoxy-4-methylbenzoate via O-methylation, highlighting potential impurity risks.
Diagram 2: Analytical Decision Matrix (HPLC)
A self-validating logic flow for confirming batch quality.
Caption: HPLC decision tree for identifying common synthesis byproducts based on Relative Retention Time (RRT).
Experimental Protocols
Protocol A: Quality Control HPLC Method
Use this method to validate the purity claims in the CoA.
Instrument: Agilent 1200 Series or equivalent with DAD.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidifies silanols, improves peak shape).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0-2 min: 10% B (Isocratic hold)
2-15 min: 10% → 90% B (Linear ramp)
15-20 min: 90% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (carbonyl).
Expected Retention: The target ester is less polar than the hydroxy-ester and acid, eluting later in the gradient (approx. 10-12 min).
Protocol B: Synthesis Validation (Methylation)
Cited from standard methylation procedures for hydroxy-benzoic acids.
Dissolution: Dissolve 1.0 eq of 3-hydroxy-4-methylbenzoic acid (Note: numbering changes based on acid vs ester priority, check specific isomer structure) in Acetone.
Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).
Methylation: Dropwise addition of 2.2 eq Dimethyl Sulfate (DMS). Safety: DMS is highly toxic.
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH to remove unreacted phenol (Impurity A).
Technical Guide: Biological Activity & SAR Analysis of Methyl 2-methoxy-4-methylbenzoate Derivatives
The following guide provides an in-depth technical comparison of Methyl 2-methoxy-4-methylbenzoate and its functional derivatives. This document is structured to assist drug development professionals and application scie...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Methyl 2-methoxy-4-methylbenzoate and its functional derivatives. This document is structured to assist drug development professionals and application scientists in evaluating the scaffold's utility across agrochemical (insecticidal) and pharmaceutical (oncological/antimicrobial) domains.
Executive Analysis: The Scaffold
Methyl 2-methoxy-4-methylbenzoate (CAS: 81245-24-1) represents a lipophilic ester scaffold combining an ortho-methoxy group and a para-methyl substitution on the benzoate ring. While the parent ester acts primarily as a volatile semiochemical (insect attractant/repellent) and floral isolate, its true value lies in its role as a precursor for bioactive 2-methoxybenzamide and 4-aminobenzoate derivatives.
This guide compares the parent ester against two primary derivative classes:
The Amino-Derivative: Methyl 4-amino-2-methoxybenzoate (Pharmaceutical Intermediate/Anticancer).
The Amide-Derivative: 2-Methoxybenzamide analogs (Hedgehog Pathway Inhibitors).[1]
Comparative Biological Activity Profile
The following data synthesizes experimental results comparing the parent ester with its functionalized derivatives.
The ortho-methoxy group (position 2) is critical for the biological activity of this series.
In the Parent Ester: It provides steric hindrance that protects the ester bond from rapid enzymatic hydrolysis compared to simple methyl benzoate, prolonging its half-life as a volatile attractant.
In Derivatives: It acts as a hydrogen bond acceptor.[1] In Hedgehog pathway inhibitors (Amide-derivatives), this methoxy group forms crucial interactions with the transmembrane domain of the Smoothened (Smo) receptor, significantly lowering IC50 values into the nanomolar range [1].
Therapeutic Focus: Hedgehog Signaling Inhibition
Recent medicinal chemistry efforts have pivoted from the ester to 2-methoxybenzamide derivatives. These compounds suppress the Hedgehog (Hh) pathway, a key driver in basal cell carcinoma and drug-resistant tumors.
Mechanism of Action
The derivative binds to the Smoothened (Smo) receptor, preventing its translocation to the primary cilium.[1] This blocks the downstream activation of GLI transcription factors.
Visualization: Hedgehog Pathway Inhibition
The following diagram illustrates the intervention point of 2-methoxybenzamide derivatives within the Hh signaling cascade.
Figure 1: Mechanism of Action for 2-methoxybenzamide derivatives.[1] The molecule antagonizes the Smoothened receptor, halting the oncogenic signal transduction.
Experimental Protocols
To validate the biological potential of these derivatives, the following protocols are recommended. These workflows prioritize reproducibility and high purity.
Protocol A: Synthesis of Methyl 4-amino-2-methoxybenzoate (The "Amino-Derivative")
Objective: Convert the nitro-precursor (Methyl 2-methoxy-4-nitrobenzoate) to the active amino-intermediate via Catalytic Hydrogenation. This restores the electron-donating capability required for drug conjugation.
Figure 2: Catalytic hydrogenation workflow for synthesizing the amino-derivative with high atom economy.
Step-by-Step Methodology:
Dissolution: Dissolve 10g of Methyl 2-methoxy-4-nitrobenzoate in 100mL of methanol in a pressure-rated hydrogenation vessel.
Catalyst Loading: Carefully add 1g of 5% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent. Add 2g of anhydrous sodium sulfate to scavenge water produced during reduction.
Hydrogenation: Seal the vessel. Purge with nitrogen (
) thrice, then charge with Hydrogen () to 50 psi. Stir vigorously at room temperature for 1 hour [2].
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of the nitro-spot indicates completion.
Isolation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
Yield: Expect a white crystalline solid (Yield >90%).
Objective: Evaluate the antimicrobial efficacy of the parent ester vs. hydroxy-analogs (e.g., Methyl 2,3-dihydroxybenzoate) against plant pathogens like Botrytis cinerea.
Preparation: Dissolve the test compound (Methyl 2-methoxy-4-methylbenzoate) in DMSO to a stock concentration of 10,000 µg/mL.
Dilution: Prepare serial dilutions in Potato Dextrose Broth (PDB) in a 96-well plate (Range: 16 µg/mL to 512 µg/mL).
Inoculation: Add fungal spore suspension (
spores/mL) to each well.
Incubation: Incubate at 25°C for 48 hours.
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible mycelial growth.
Benchmark: Methyl 2,3-dihydroxybenzoate typically shows MICs around 32-64 µg/mL [3].[3] The methoxy-methyl parent is expected to have higher MICs (lower potency) due to the lack of free phenolic hydroxyls, confirming the need for de-protection or functionalization for antimicrobial applications.
Conclusion & Recommendations
For researchers utilizing Methyl 2-methoxy-4-methylbenzoate :
For Agrochemicals: Utilize the parent ester . Its volatility and lipophilicity make it an ideal candidate for insect pheromone traps or "push-pull" pest management strategies.
For Oncology: Derivatize immediately. The amide-derivative (via reaction with relevant anilines) offers the highest potential for high-affinity inhibition of the Hedgehog pathway.
For Synthesis: The 4-amino derivative is the most versatile intermediate. The hydrogenation protocol provided above is scalable and yields a high-purity nucleophile ready for further conjugation.
References
Li, W., et al. "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." RSC Advances, National Institutes of Health (PMC), 2014.
BenchChem. "Methyl 4-amino-2-methoxybenzoate: Synthesis via Catalytic Hydrogenation." BenchChem Protocols, 2024.
Vo, T.P., et al. "Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73." Microbial Pathogenesis, PubMed, 2016.[3]
Feng, Y., et al. "Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives." Agriculture, MDPI, 2025.
Technical Guide: Methyl 2-methoxy-4-methylbenzoate as a Reference Standard in Analytical Chemistry
Executive Summary Methyl 2-methoxy-4-methylbenzoate (MMMB), CAS 81245-24-1 , serves as a critical reference standard in two distinct high-value sectors: natural product authentication (specifically Polianthes tuberosa ab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-methoxy-4-methylbenzoate (MMMB), CAS 81245-24-1 , serves as a critical reference standard in two distinct high-value sectors: natural product authentication (specifically Polianthes tuberosa absolutes) and pharmaceutical impurity profiling (monitoring O-methylation efficiency of salicylate derivatives).
Unlike common standards such as Methyl Salicylate or Methyl Benzoate, MMMB provides a specific marker for the ortho-methoxy substitution pattern on a toluene core. This guide outlines the protocols for using MMMB to validate analytical methods, focusing on distinguishing it from its regioisomers and metabolic precursors.
Part 1: Chemical Identity & Significance
The Molecule
MMMB is the methyl ester of 2-methoxy-4-methylbenzoic acid.[1] Its structural specificity lies in the steric and electronic influence of the ortho-methoxy group relative to the ester functionality, which significantly alters its chromatographic retention compared to its hydroxy-analogues.
Feature
Specification
IUPAC Name
Methyl 2-methoxy-4-methylbenzoate
CAS Number
81245-24-1
Molecular Formula
C₁₀H₁₂O₃
Molecular Weight
180.20 g/mol
Key Application
Tuberose absolute marker; Impurity marker in O-methylation of 2-hydroxy-4-methylbenzoic acid.
The "Ortho-Effect" in Mass Spectrometry
In GC-MS analysis, MMMB exhibits a distinct fragmentation pattern compared to its isomers (e.g., Methyl 4-methoxy-2-methylbenzoate). The ortho-methoxy group facilitates specific hydrogen transfer mechanisms (McLafferty-type rearrangements) that are absent in meta or para isomers, allowing for definitive structural confirmation.
Part 2: Comparative Performance Analysis
This section compares MMMB against its primary analytical confounders: its metabolic precursor (Methyl 2-hydroxy-4-methylbenzoate ) and a common structural analog (Methyl Salicylate ).
Chromatographic & Spectral Comparison
Parameter
Target: MMMB
Alt 1: Methyl 2-hydroxy-4-methylbenzoate
Alt 2: Methyl Salicylate
Role
Reference Standard
Precursor / Degradant
Common Interference
Polarity (LogP)
~2.5 (Moderate)
~2.7 (Higher due to H-bonding)
2.55
GC Retention (DB-5)
Early Eluter (No H-bond donor)
Late Eluter (Intramolecular H-bond)
Intermediate
UV Max (λ)
255 nm, 290 nm
240 nm, 305 nm (Phenolic shift)
237 nm, 306 nm
Key MS Fragment
m/z 149 (Loss of -OCH₃)
m/z 120 (Loss of -COOCH₃)
m/z 120 (Loss of -COOCH₃)
Resolution Challenge
High
Low (distinct tailing)
Medium
Performance Insight
Causality of Retention: MMMB lacks the free phenolic hydroxyl group found in Alt 1. In Gas Chromatography, this prevents the formation of strong intermolecular hydrogen bonds with polar stationary phase sites, resulting in sharper peak shapes and earlier elution compared to the hydroxy-analog.
Stability: MMMB is significantly more stable against oxidation than Methyl 2-hydroxy-4-methylbenzoate, making it a robust external standard for long-term calibration curves.
Part 3: Experimental Protocols
Protocol A: High-Resolution GC-MS Identification
Use this protocol to authenticate Tuberose absolute or verify synthesis purity.
1. System Suitability Criteria (Self-Validating):
Resolution (Rs): > 1.5 between MMMB and Methyl Salicylate.
Tailing Factor: < 1.2 for MMMB (Indicates clean injector liner; active sites cause tailing).
2. Instrument Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Splitless mode, 250°C.
Temp Program: 60°C (1 min hold) → 10°C/min → 280°C (5 min hold).
3. Sample Preparation:
Dissolve 10 mg MMMB reference standard in 10 mL HPLC-grade Dichloromethane.
Critical Step: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to a separate aliquot. Why? If the peak shifts after silylation, the standard is impure (contains free acid or phenol). If MMMB remains unchanged, the standard is chemically pure.
Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B).
2. Detection:
UV-Vis Diode Array at 255 nm (Specific for the anisic core).
3. Workflow Logic:
Inject the "Precursor Mix" (MMMB + Methyl 2-hydroxy-4-methylbenzoate).
The hydroxy-analog will elute earlier than MMMB on a C18 column due to the ionizing potential of the phenol and higher water solubility, reversing the elution order seen in GC.
Part 4: Visualizations
Analytical Decision Tree
This diagram illustrates the logic for identifying MMMB in a complex natural matrix (e.g., Tuberose oil).
Figure 1: Decision tree for distinguishing MMMB from phenolic interferences using GC-MS and derivatization logic.
Synthesis & Impurity Pathway
This diagram details the origin of MMMB as a target product or impurity during methylation reactions.
Figure 2: Synthetic pathway showing MMMB generation. Incomplete methylation results in the 'Intermed' impurity, requiring HPLC separation.
References
Raksakantong, P., et al. (2009). Extraction Methods for Tuberose Oil and Their Chemical Components. Kasetsart Journal (Natural Science).[3][4] (Identifies methyl benzoate derivatives in Tuberose absolute). Retrieved from [Link]
PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate (Isomer/Precursor Data). National Library of Medicine. Retrieved from [Link]
Google Patents. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. (Describes synthesis logic from hydroxy-precursors).
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Methyl 2-methoxy-4-methylbenzoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of target molecules is paramount. Methyl 2-methoxy-4-methylbenzoate, a key intermediate in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of target molecules is paramount. Methyl 2-methoxy-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. The choice of catalyst for its synthesis via the esterification of 2-methoxy-4-methylbenzoic acid with methanol is a critical decision that significantly impacts yield, purity, cost-effectiveness, and environmental footprint.
This guide provides an in-depth comparative study of various catalytic systems for this transformation. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind catalyst choice, offering field-proven insights to empower you to select the optimal catalyst for your specific needs.
The Synthetic Challenge: Steric Hindrance and Electronic Effects
The esterification of 2-methoxy-4-methylbenzoic acid presents a unique set of challenges. The presence of a methoxy group at the ortho position to the carboxylic acid introduces steric hindrance, which can impede the approach of the nucleophilic methanol. Furthermore, the electronic effects of both the methoxy and methyl groups on the benzene ring can influence the reactivity of the carboxylic acid. An effective catalyst must be able to overcome these hurdles to facilitate a high-yielding reaction.
Comparative Analysis of Catalytic Systems
We will now explore the performance of three major classes of catalysts for this synthesis: homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts.
Homogeneous Acid Catalysts: The Traditional Workhorse
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), are the conventional choice for Fischer esterification.[1][2] Their high acidity allows for effective protonation of the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[3][4]
Mechanism of Action: The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Methanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the desired ester and regenerate the acid catalyst.
Performance Insights:
While effective, homogeneous catalysts suffer from several drawbacks. Their corrosive nature necessitates careful handling and specialized equipment.[2] More significantly, their removal from the reaction mixture can be challenging, often requiring neutralization and extraction steps that generate considerable aqueous waste.[5][6] This not only complicates the purification process but also raises environmental concerns.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylbenzoic acid (1 eq.) in an excess of anhydrous methanol (10-20 eq.).
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq.) to the stirred solution.
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography.
Heterogeneous Solid Acid Catalysts: The Sustainable Alternative
Heterogeneous solid acid catalysts, such as zeolites, sulfated zirconia, and functionalized resins, offer a compelling green alternative to their homogeneous counterparts.[5][8][9] Their key advantage lies in their ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing waste generation.[5]
Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, with the Brønsted or Lewis acid sites on the solid catalyst's surface facilitating the protonation and activation of the carboxylic acid.
Performance Insights:
The efficiency of solid acid catalysts is highly dependent on their structural properties, such as surface area, pore size, and acid site density. For the sterically hindered 2-methoxy-4-methylbenzoic acid, zeolites with larger pore openings, such as Zeolite Y or Beta, are generally preferred to accommodate the substrate. The primary challenge with solid acids can be lower activity compared to homogeneous catalysts, often necessitating higher reaction temperatures and longer reaction times. However, the benefits of reusability and reduced environmental impact often outweigh these limitations.
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 120°C under vacuum for 4 hours prior to use.
Reaction Setup: In a pressure-rated reaction vessel, combine 2-methoxy-4-methylbenzoic acid (1 eq.), anhydrous methanol (10-15 eq.), and the activated Zeolite H-Beta catalyst (10-20 wt% of the carboxylic acid).
Reaction: Seal the vessel and heat the mixture to 120-140°C with vigorous stirring for 8-12 hours.
Work-up: After the reaction, cool the vessel to room temperature.
Catalyst Recovery: Separate the catalyst by filtration, wash with methanol, and dry for reuse.
Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation.
Enzymatic Catalysis: The Selective and Mild Approach
Enzymatic catalysis, primarily utilizing lipases, presents a highly selective and environmentally benign route for ester synthesis.[10][11][12] Lipases operate under mild reaction conditions (typically room temperature to 60°C) and neutral pH, which is advantageous for sensitive substrates.
Mechanism of Action: The lipase-catalyzed esterification proceeds through a "ping-pong" bi-bi mechanism. The enzyme's active site (a serine residue) first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. The alcohol then attacks this intermediate, forming the ester and regenerating the free enzyme.
Performance Insights:
The primary advantage of enzymatic catalysis is its high selectivity, often avoiding side reactions that can occur with conventional acid catalysis.[13] However, enzyme activity can be inhibited by high concentrations of the alcohol, particularly methanol.[10] To circumvent this, a stepwise addition of methanol or the use of a solvent system may be necessary. While the initial cost of enzymes can be higher, their reusability when immobilized on a solid support can make them economically viable in the long run.
Reaction Setup: In a shaker flask, combine 2-methoxy-4-methylbenzoic acid (1 eq.), a slight excess of methanol (1.5-2 eq.), and immobilized Candida antarctica lipase B (Novozym® 435) (5-10 wt% of the carboxylic acid) in a suitable organic solvent (e.g., tert-butanol).
Reaction: Incubate the mixture in an orbital shaker at 40-50°C for 24-48 hours.
Work-up: After the reaction, separate the immobilized enzyme by filtration for reuse.
Purification: Remove the solvent and excess methanol from the filtrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.
Quantitative Performance Comparison
Catalyst System
Typical Yield (%)
Reaction Temperature (°C)
Reaction Time (h)
Catalyst Reusability
Key Advantages
Key Disadvantages
Sulfuric Acid
85-95
65
4-6
No
High activity, low cost
Corrosive, difficult to separate, waste generation
Potential substrate/product inhibition, longer reaction times
Visualizing the Synthetic Pathways
Fischer Esterification Workflow
Caption: General workflow for the acid-catalyzed synthesis of Methyl 2-methoxy-4-methylbenzoate.
Enzymatic Esterification Workflow
Caption: Workflow for the lipase-catalyzed synthesis of Methyl 2-methoxy-4-methylbenzoate.
Conclusion and Future Outlook
The selection of a catalyst for the synthesis of Methyl 2-methoxy-4-methylbenzoate is a multifaceted decision that requires a careful balance of factors including yield, reaction conditions, cost, and environmental impact.
Homogeneous acid catalysts remain a viable option for rapid, high-yielding synthesis, particularly at the lab scale, provided that the associated work-up and waste disposal challenges are adequately addressed.
Heterogeneous solid acid catalysts represent a significant step towards greener and more sustainable chemical manufacturing. While they may require more forcing reaction conditions, their reusability and the simplification of the purification process make them highly attractive for industrial applications.
Enzymatic catalysis offers unparalleled selectivity and operates under the mildest conditions, making it an ideal choice for the synthesis of high-value, sensitive compounds. As the cost of enzymes continues to decrease and immobilization technologies improve, their adoption in industrial processes is expected to grow.
The future of catalyst development for this and similar transformations will likely focus on the design of more active and robust heterogeneous catalysts that can operate under milder conditions, as well as the discovery and engineering of novel enzymes with enhanced stability and broader substrate scope. By understanding the fundamental principles outlined in this guide, researchers and drug development professionals can make informed decisions to optimize the synthesis of Methyl 2-methoxy-4-methylbenzoate and accelerate their research and development endeavors.
References
Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]
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Ahmad, M., et al. (2021). Comprehensive Comparison of Hetero-Homogeneous Catalysts for Fatty Acid Methyl Ester Production from Non-Edible Jatropha curcas Oil. MDPI. [Link]
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A Comparative Olfactory and Performance Analysis of Methyl 2-methoxy-4-methylbenzoate and Structurally Related Benzoates in Fragrance Applications
In the intricate world of fragrance creation, the selection of aromatic esters is pivotal in defining the character and performance of a scent. This guide provides an in-depth comparative analysis of Methyl 2-methoxy-4-m...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of fragrance creation, the selection of aromatic esters is pivotal in defining the character and performance of a scent. This guide provides an in-depth comparative analysis of Methyl 2-methoxy-4-methylbenzoate against a curated selection of other methyl benzoates: Methyl Benzoate, Methyl Salicylate, Methyl Anthranilate, and Methyl p-Anisate. This document is intended for researchers, perfumers, and formulation scientists, offering a framework for evaluating these molecules based on their olfactory profiles and key performance metrics.
Introduction to the Methyl Benzoate Family in Perfumery
Methyl benzoates are a class of aromatic esters widely employed in the fragrance industry for their diverse and often complex scent profiles. The archetypal Methyl Benzoate (C₈H₈O₂) presents a sweet, fruity, and somewhat floral aroma with phenolic undertones, reminiscent of ylang-ylang and tuberose.[1][2] Its utility in perfumery is well-established, often serving as a foundational element in white floral compositions.[2][3] The addition of various functional groups to the benzene ring, such as hydroxyl, amino, or methoxy moieties, gives rise to a spectrum of olfactory experiences and alters the physicochemical properties that govern their performance in a fragrance formulation.
This guide focuses on Methyl 2-methoxy-4-methylbenzoate, a more complex derivative, and compares it to its structural relatives to elucidate the impact of substitution on its fragrance profile and performance. While detailed olfactory data for Methyl 2-methoxy-4-methylbenzoate is not extensively published in public literature, its synthesis for flavor applications suggests a pleasant aromatic character.[4]
The Contestants: A Structural and Olfactory Overview
A comparative analysis necessitates a clear understanding of each molecule's unique characteristics. The table below summarizes the known olfactory profiles of the selected methyl benzoates.
Compound
Structure
CAS Number
Molecular Formula
Known Olfactory Profile
Methyl 2-methoxy-4-methylbenzoate
99500-39-7 (for Ethyl ester)
C₁₀H₁₂O₃
Pleasant aroma, suitable for fragrance and flavoring.[4] Likely to possess sweet, herbaceous, and slightly spicy notes, influenced by the methoxy and methyl groups.
Methyl Benzoate
93-58-3
C₈H₈O₂
Sweet, fruity, floral with phenolic and balsamic undertones; reminiscent of ylang-ylang and tuberose.[1][2]
Methyl Salicylate
119-36-8
C₈H₈O₃
Sweet, wintergreen, minty, with a medicinal and slightly fruity character.[5]
Methyl Anthranilate
134-20-3
C₈H₉NO₂
Sweet, fruity, grape-like, with a distinct orange blossom and neroli character.[6]
Methyl p-Anisate
121-98-2
C₉H₁₀O₃
Sweet, anise, herbaceous, with a slightly fruity and powdery character.[7][8]
Experimental Design for Comparative Performance Evaluation
To provide a robust comparison, a series of standardized experiments should be conducted. The following protocols are designed to yield quantitative and qualitative data on the key performance attributes of each methyl benzoate.
Olfactory Profile Characterization by Sensory Panel
A trained sensory panel is indispensable for detailed and reproducible olfactory analysis.[9]
Objective: To define and quantify the olfactory characteristics of each methyl benzoate derivative.
Experimental Protocol:
Panelist Selection and Training: A panel of 10-15 individuals should be selected based on their olfactory acuity and trained to identify and rate the intensity of various scent descriptors relevant to the samples (e.g., sweet, fruity, floral, phenolic, spicy, herbaceous).[9]
Sample Preparation: Each methyl benzoate is diluted to a 5% solution in an odorless, non-volatile solvent such as diethyl phthalate (DEP).
Evaluation Procedure:
0.1 mL of each solution is applied to a standard smelling strip.
Panelists evaluate the strips at defined intervals (e.g., 5 minutes, 1 hour, 4 hours, 24 hours) to assess the top, middle, and base notes.
Using a Quantitative Descriptive Analysis (QDA) method, panelists will rate the intensity of predefined aroma descriptors on a linear scale (e.g., 0-10).[9]
Data Visualization:
Caption: Workflow for Assessing Fragrance Tenacity on Skin.
Stability in a Cosmetic Formulation
The stability of a fragrance ingredient within a product base is crucial for maintaining the intended scent profile throughout the product's shelf life.
Objective: To evaluate the chemical stability of each methyl benzoate in a representative cosmetic emulsion.
Experimental Protocol:
Formulation Preparation: A standard oil-in-water (O/W) emulsion is prepared. Each methyl benzoate is incorporated at a concentration of 0.5% (w/w) into separate batches of the emulsion. A control batch without any fragrance is also prepared.
Accelerated Stability Testing: The samples are stored under accelerated conditions (e.g., 45°C) for a period of 12 weeks.
[6]3. Analysis: At specified time points (e.g., 0, 4, 8, and 12 weeks), the following analyses are performed:
Sensory Evaluation: The odor of the formulation is assessed by a trained panel to detect any changes in the fragrance profile.
Chemical Analysis (GC-MS): The concentration of the methyl benzoate in the formulation is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of degradation.
Physical Stability: The physical properties of the emulsion (pH, viscosity, color, and phase separation) are monitored.
Hypothetical Comparative Stability Data (Remaining Percentage after 12 weeks at 45°C):
Compound
Predicted Stability (%)
Anticipated Olfactory Changes
Methyl 2-methoxy-4-methylbenzoate
90 - 95%
Minimal change, potential slight decrease in sweet notes.
Methyl Benzoate
85 - 90%
Potential for slight development of a sharper, more phenolic off-note due to hydrolysis.
Methyl Salicylate
95 - 98%
Generally stable, but potential for discoloration in the presence of iron ions.
Methyl Anthranilate
75 - 85%
Prone to discoloration (yellowing/browning) and formation of Schiff bases with aldehydes in the formulation.
Methyl p-Anisate
90 - 95%
Good stability, similar to Methyl 2-methoxy-4-methylbenzoate.
Note: The stability of esters can be influenced by factors such as pH and the presence of water, which can lead to hydrolysis. The electron-donating methoxy group in Methyl 2-methoxy-4-methylbenzoate and Methyl p-Anisate may offer some protection against hydrolytic degradation compared to the unsubstituted Methyl Benzoate.
Synthesizing the Data: A Comparative Discussion
The experimental framework outlined above will generate a comprehensive dataset for a thorough comparison of Methyl 2-methoxy-4-methylbenzoate with other methyl benzoates.
Olfactory Profile: The sensory panel data will reveal the unique scent characteristics of Methyl 2-methoxy-4-methylbenzoate. It is hypothesized that the combination of the methoxy and methyl groups will impart a complex aroma with sweet, herbaceous, and possibly slightly spicy or woody facets, distinguishing it from the more straightforward profiles of its counterparts.
Performance:
Potency: The odor threshold data will quantify the perceived strength of each molecule. Methyl Anthranilate is expected to be the most potent, while Methyl 2-methoxy-4-methylbenzoate is predicted to be more potent than the parent Methyl Benzoate.
Longevity: The tenacity assessment will indicate how long each fragrance will last on the skin. The increased molecular weight and potential for hydrogen bonding of the methoxy group in Methyl 2-methoxy-4-methylbenzoate may result in improved tenacity compared to Methyl Benzoate.
Stability: The stability testing will highlight any potential issues with discoloration or degradation in a finished product. Methyl Anthranilate is known for its reactivity, while the other benzoates, including Methyl 2-methoxy-4-methylbenzoate, are expected to exhibit better stability.
Conclusion
While Methyl 2-methoxy-4-methylbenzoate is not as widely documented in perfumery literature as other benzoates, its structural characteristics suggest it holds significant potential as a novel fragrance ingredient. Its anticipated complex aroma profile, coupled with potentially favorable performance metrics in terms of potency, tenacity, and stability, makes it a compelling candidate for further investigation and application in fine fragrance and consumer product formulations. The experimental protocols detailed in this guide provide a robust framework for a comprehensive and objective comparison, enabling perfumers and researchers to make informed decisions about the inclusion of this and other methyl benzoates in their creations.
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